Fmoc-Glu(OMe)-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULINAWEYRMHHQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166507 | |
| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145038-50-2 | |
| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of Fmoc-Glu(OMe)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH), a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the procedural workflows for clarity and reproducibility.
Compound Data
This compound is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group is esterified with a methyl group. This strategic protection allows for its direct use in peptide synthesis, where the free alpha-carboxyl group can be activated for coupling, and the side chain remains protected.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145038-50-2 | [1][2] |
| Molecular Formula | C₂₁H₂₁NO₆ | [1] |
| Molecular Weight | 383.39 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Not available | |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
Table 2: Properties of the Starting Material: L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH)
| Property | Value | Reference |
| CAS Number | 1499-55-4 | [3][4] |
| Molecular Formula | C₆H₁₁NO₄ | [5] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | White powder | [5] |
| Melting Point | 182 °C (decomposes) | [3] |
| Optical Rotation | [α]₂₀/D +29° (c=2 in 6 M HCl) | [3] |
Experimental Protocols
The following protocols are based on established methods for the Fmoc protection of amino acids and subsequent purification.
Synthesis of this compound
The synthesis involves the reaction of L-glutamic acid γ-methyl ester with a fluorenylmethyloxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The use of Fmoc-OSu is often preferred as it can lead to cleaner reactions with fewer side products.
Materials:
-
L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-glutamic acid γ-methyl ester (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid ester.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution at room temperature over 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid ester is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the aqueous mixture to a separatory funnel and wash with ethyl acetate (2 x volume of dioxane) to remove unreacted Fmoc-OSu and by-products. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white solid or foam.
Purification of this compound
Purification of the crude product is crucial to remove any unreacted starting materials or by-products. Recrystallization is a common and effective method for purifying Fmoc-amino acids.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane (or heptane)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Precipitation: While stirring, slowly add hexane to the hot solution until it becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours, or overnight, to promote crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexane.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Alternative Purification by Flash Chromatography:
If recrystallization does not yield a product of sufficient purity, flash column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (DCM), typically starting from 0% methanol and gradually increasing to 5-10%. A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to improve peak shape and prevent tailing.
Visualized Workflows
The following diagrams illustrate the synthesis and purification processes.
Caption: Workflow for the synthesis of this compound.
Caption: Recrystallization workflow for the purification of this compound.
Conclusion
The synthesis and purification of this compound are critical steps for its application in peptide synthesis. The protocols provided in this guide, based on established chemical principles, offer a reliable pathway to obtaining this important reagent in high purity. Proper execution of the synthesis and purification steps is paramount to ensure the quality of the final product and the success of subsequent peptide synthesis endeavors. Researchers are encouraged to optimize these general procedures for their specific laboratory conditions and scale.
References
A Technical Guide to Fmoc-L-Glu(OMe)-OH in Peptide Synthesis and Drug Development
CAS Number: 145038-50-2
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides comprehensive information on Fmoc-L-Glu(OMe)-OH, a crucial building block in the synthesis of peptides and peptidomimetics for therapeutic applications. This document outlines its chemical properties, applications, and detailed experimental protocols.
Physicochemical Properties
Fmoc-L-Glu(OMe)-OH, also known as Fmoc-L-glutamic acid 5-methyl ester or N-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester, is a derivative of the amino acid L-glutamic acid.[1][2][3][4] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group offers a stable yet readily removable shield, which is fundamental for the stepwise construction of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[1][2]
The following table summarizes the key physicochemical properties of Fmoc-L-Glu(OMe)-OH.
| Property | Value | References |
| CAS Number | 145038-50-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₁H₂₁NO₆ | [1][2][5] |
| Molecular Weight | 383.36 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [1][2][5] |
| Melting Point | 110 - 120 °C | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Optical Rotation | [a]D²⁰ = -10 ± 2° (c=2 in MeOH) | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |
Applications in Research and Drug Development
Fmoc-L-Glu(OMe)-OH is a versatile reagent with wide-ranging applications in peptide chemistry and pharmaceutical research.[1][2] Its primary application is as a monomer in SPPS, which is a cornerstone for creating peptide-based drug candidates.[1]
Key application areas include:
-
Therapeutic Peptides: This compound is incorporated into peptide sequences designed to act as agonists or antagonists for various biological targets. These peptides are under investigation for treating diseases such as cancer, diabetes, and autoimmune disorders.[1][6]
-
Drug Delivery Systems: Peptides synthesized using Fmoc-L-Glu(OMe)-OH can be designed to self-assemble into nanostructures, which can function as carriers for targeted drug delivery. It can also be used as a linker to conjugate drugs to carrier molecules.[1]
-
Peptide-Based Vaccines: The precise synthesis of antigenic peptides, which may contain glutamic acid residues, is vital for the development of subunit vaccines.[1][6]
-
Bioconjugation: This derivative is employed in bioconjugation to link peptides to other molecules like antibodies or drugs, a critical process for developing targeted therapies.[2]
-
Structural Biology and Enzyme Studies: Peptides containing this residue are used to investigate protein folding, protein-protein interactions, and enzyme mechanisms.[1][6]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following sections provide a detailed methodology for the use of Fmoc-L-Glu(OMe)-OH in a typical Fmoc-based solid-phase peptide synthesis workflow.
Resin Preparation and Swelling
The initial step in SPPS is the selection and preparation of a solid support (resin). The choice of resin depends on the desired C-terminal functional group (e.g., carboxylic acid or amide).
-
Resin Selection: For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is a suitable choice.[7]
-
Procedure:
N-Terminal Fmoc Deprotection
This step exposes the free amine on the resin or the growing peptide chain for the subsequent coupling reaction.
-
Reagent: A 20% (v/v) solution of piperidine (B6355638) in DMF is typically used.[7][8]
-
Procedure:
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for an initial 5 minutes, then drain.[8]
-
Add a fresh portion of the piperidine solution and agitate for another 15 minutes.[1]
-
Thoroughly wash the resin with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to remove all traces of piperidine.[1]
-
Amino Acid Coupling
In this step, Fmoc-L-Glu(OMe)-OH is activated and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Activation Reagents: Common activating agents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU, often used with a base such as N,N-Diisopropylethylamine (DIPEA).[8]
-
Procedure:
-
In a separate vial, dissolve Fmoc-L-Glu(OMe)-OH (typically 4 equivalents relative to the resin loading), an activating agent like HBTU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[1]
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation and Final Deprotection
Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[1] After the final amino acid has been coupled, a final deprotection step is performed to remove the N-terminal Fmoc group.[1]
Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin support and removes any side-chain protecting groups.
-
Cleavage Cocktail: A common cleavage cocktail consists of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water.[1]
-
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly.[1]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Visualizations
Experimental Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conceptual Pathway for a Peptide-Drug Conjugate in Cancer Therapy
Caption: Conceptual pathway for a peptide-drug conjugate in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Glu(OMe)-OH - CAS:145038-50-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
An In-depth Technical Guide to the Solubility of Fmoc-Glu(OMe)-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu(OMe)-OH), a commonly used derivative in peptide synthesis. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.
Core Concepts in Solubility for Peptide Synthesis
The solubility of protected amino acids, such as this compound, is a crucial factor in the success of peptide synthesis. In SPPS, efficient solvation is necessary to ensure that the reagents can freely access the reactive sites on the resin-bound peptide chain.[1] Poor solubility can lead to incomplete reactions, lower yields, and the formation of deletion sequences. In solution-phase synthesis, the solubility of all reactants and the growing peptide chain is paramount to maintain a homogeneous reaction mixture and facilitate purification.[2]
Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are frequently employed in peptide synthesis due to their excellent solvating properties for protected amino acids and peptides.[1][3] However, with a growing emphasis on green chemistry, alternative solvents are also being explored.[3][4]
Quantitative Solubility Data
While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the literature, a compilation of available data and qualitative solubility information is presented in Table 1. This data is supplemented with typical observations for Fmoc-protected amino acids in common synthesis solvents.
Table 1: Solubility of this compound and Related Fmoc-Amino Acids in Common Organic Solvents
| Solvent | Abbreviation | This compound Solubility | General Fmoc-Amino Acid Solubility |
| Dimethyl Sulfoxide | DMSO | ≥ 100 mg/mL (260.83 mM)[5] | Generally high |
| N,N-Dimethylformamide | DMF | Reported as soluble | Widely used, generally good solubility[1][3] |
| N-Methyl-2-pyrrolidone | NMP | Reported as soluble | Good solubility, often used in SPPS[1][3] |
| Dichloromethane | DCM | Reported as soluble | Commonly used, good for many derivatives[1][3] |
| Tetrahydrofuran | THF | Data not available | Can be a good solvent, especially with PEG-resins[1] |
| Acetonitrile | MeCN | Data not available | Used in some applications, may be lower than DMF[6][7] |
| Methanol | MeOH | Data not available | Generally lower for protected amino acids[8] |
| Ethyl Acetate | EtOAc | Data not available | Often used in greener synthesis protocols[9] |
Note: "Reported as soluble" indicates that the solvent is commonly and successfully used in protocols involving this compound, implying sufficient solubility for these applications, though specific quantitative values are not available.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. Below are two common protocols.
Protocol 1: Gravimetric Method
This method involves the preparation of a saturated solution followed by the determination of the dissolved solute's mass.
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.
-
Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 100 µL) to the vial.
-
Equilibration: Vigorously stir or sonicate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the sample to pellet any undissolved solid.
-
Quantification: Carefully transfer a known volume of the supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure.
-
Calculation: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of dissolved this compound. The solubility can then be expressed in mg/mL or mol/L.
Protocol 2: Visual "Drop-wise" Method
This is a more rapid, semi-quantitative method useful for quick assessments.[10]
-
Sample Preparation: Accurately weigh a precise amount of this compound into a clear vial.
-
Solvent Titration: Add the chosen solvent drop-wise from a calibrated pipette or burette while continuously stirring.
-
Observation: Observe the mixture for the complete dissolution of the solid.
-
Endpoint: The total volume of solvent added at the point of complete dissolution is recorded.
-
Calculation: The solubility is estimated based on the mass of the solute and the volume of the solvent added.
Logical Workflow and Visualization
The solubility of this compound is a critical parameter in the workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical coupling cycle where the protected amino acid must be fully dissolved to ensure an efficient reaction.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
This workflow highlights the initial and critical step of dissolving the Fmoc-amino acid. If this compound is not fully soluble in the chosen solvent, the subsequent activation and coupling steps will be inefficient, leading to a lower yield of the desired peptide.
Conclusion
This compound exhibits good solubility in common polar aprotic solvents used in peptide synthesis, such as DMSO, DMF, and NMP. While comprehensive quantitative data is sparse, its widespread and successful use in established protocols attests to its sufficient solubility for most applications. For novel applications or solvent systems, it is recommended to determine the solubility experimentally using the protocols outlined in this guide. A thorough understanding and consideration of solubility are essential for the development of robust and efficient peptide synthesis processes.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. scribd.com [scribd.com]
- 8. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Guide: Physicochemical Properties and Application of Fmoc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-Glu(OMe)-OH, a key building block in peptide synthesis. The document details its appearance and melting point, outlines relevant experimental protocols, and illustrates its primary application in Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of this compound
Fmoc-L-Glu(OMe)-OH, with the CAS number 145038-50-2, is a derivative of L-glutamic acid.[1] It is characterized as a white to off-white solid powder.[1][2] This compound plays a crucial role as a fundamental component in the synthesis of peptides, particularly in the development of peptide-based therapeutics and other biotechnological applications.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁NO₆ | [1][3] |
| Molecular Weight | 383.36 g/mol | [1] |
| Melting Point | 110 - 120 °C | [1] |
| Appearance | White to off-white powder | [1][2] |
| Purity (by HPLC) | ≥ 98% | [1] |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of this compound powder.
Apparatus:
-
Melting point apparatus (e.g., digital melting point meter)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound powder is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set a rapid heating rate initially to approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point (110-120°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).
-
-
Repeat: Perform the measurement in triplicate to ensure accuracy and report the average range.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids
Objective: To provide a general workflow for the incorporation of a this compound residue into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Solid support resin (e.g., Rink Amide resin)
-
This compound and other required Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents for Fmoc deprotection: 20% Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: The solid support resin is swelled in DMF within a reaction vessel for at least one hour.
-
Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer one. The resin is then washed thoroughly with DMF and DCM to remove residual piperidine.
-
Amino Acid Coupling: In a separate container, this compound (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling agent like HBTU and a base such as DIPEA. This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated to facilitate the formation of the peptide bond.
-
Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, commonly containing TFA.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflow
The following diagram illustrates the cyclical process of Solid-Phase Peptide Synthesis (SPPS) for incorporating an amino acid like this compound.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Fmoc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-methyl ester, commonly known as Fmoc-Glu(OMe)-OH. This valuable amino acid derivative is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of glutamic acid residues with a protected side-chain carboxyl group.
Physicochemical and Spectroscopic Data Summary
This compound is a white to off-white solid with the molecular formula C₂₁H₂₁NO₆ and a molecular weight of 383.39 g/mol .[1][2] The compound is typically stored at -20°C for long-term stability. Key physical and spectroscopic data are summarized in the tables below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₁NO₆ |
| Molecular Weight | 383.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110 - 120 °C |
| Storage Temperature | -20°C |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 5: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 384.14 | Data not available in search results |
| [M+Na]⁺ | 406.12 | Data not available in search results |
| [M-H]⁻ | 382.13 | Data not available in search results |
Note: The spectroscopic data (NMR, IR, MS) with specific peak assignments for this compound were not explicitly available in the provided search results. The tables are formatted for the inclusion of such data when obtained.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is crucial for its successful application in research and development. The following procedure is based on a method described in the chemical literature.[3]
Synthesis of this compound from Fmoc-L-glutamic acid 5-tert-butyl ester
This synthetic route involves the deprotection of the tert-butyl ester group from a suitable precursor.
Materials:
-
Fmoc-L-glutamic acid 5-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Hexane
Procedure:
-
Dissolve 1 equivalent of Fmoc-L-glutamic acid 5-tert-butyl ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (10 mL per mmol of starting material).
-
Stir the solution at room temperature for 1 hour, observing the evolution of gas.
-
Once the reaction is complete (cessation of gas evolution), remove the solvent under reduced pressure.
-
The resulting oily residue is taken up in a minimal amount of DCM.
-
Precipitate the product by adding hexane.
-
Collect the resulting white precipitate, which is the desired this compound.[3]
-
The product can be further purified by recrystallization or chromatography if necessary.
Workflow and Methodological Diagrams
To visually represent the processes involved in the synthesis and characterization of this compound, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis
The strategic use of protecting groups is fundamental to the success of chemical peptide synthesis. Among the various strategies developed, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids has become the dominant methodology in modern solid-phase peptide synthesis (SPPS).[][2] This guide provides a comprehensive technical overview of the Fmoc protecting group, its chemical properties, mechanism of action, and its central role in the synthesis of peptides for research and pharmaceutical development.
The Fmoc Group: Core Chemical Properties and Strategic Advantages
The Fmoc group is a base-labile protecting group, a chemical characteristic that forms the cornerstone of its utility in peptide synthesis.[3][4] Unlike the acid-labile tert-butyloxycarbonyl (Boc) group used in older strategies, the Fmoc group is stable to acidic conditions.[2][5] This stability allows for an "orthogonal" protection strategy, where the temporary Nα-Fmoc protection can be removed under mild basic conditions without affecting the acid-labile protecting groups typically used for reactive amino acid side chains.[4][6]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions : The Fmoc group is removed using a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[3][7] This avoids the repeated use of strong acids required in Boc chemistry, which can cause degradation of the peptide chain or premature cleavage of side-chain protecting groups.[][2]
-
Orthogonality : The base-lability of Fmoc is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[6][] This ensures that side chains remain protected throughout the synthesis until the final cleavage step, which is performed with a strong acid like trifluoroacetic acid (TFA).[2][9]
-
Automation and Monitoring : The Fmoc-SPPS workflow is highly amenable to automation.[][10] Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene (DBF) byproduct, which has a strong UV absorbance.[3][6][11] This allows for real-time spectrophotometric monitoring of the deprotection step to ensure the reaction has gone to completion.[3][12]
-
High Yield and Purity : The mild conditions and high efficiency of the coupling and deprotection steps typically result in high coupling yields, often exceeding 99%.[] This is critical for the successful synthesis of long peptides, where cumulative yield losses can be significant.[]
The Fmoc-SPPS Cycle: A Stepwise Approach
Fmoc-based solid-phase peptide synthesis is a cyclic process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[][13] This solid support simplifies the entire process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[14]
The core cycle consists of three main stages: Deprotection , Activation and Coupling , and Washing .
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[][15] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[15][16] This leads to a β-elimination that releases the unstable carbamic acid intermediate, which then spontaneously decomposes into carbon dioxide and the free amine of the peptide chain.[]
The highly reactive dibenzofulvene byproduct is trapped by excess piperidine, forming a stable adduct that is washed away, preventing it from reacting with the newly liberated amine.[3][15]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the synthesis cycle is critical for achieving a high purity final product. While conditions can be optimized for specific "difficult sequences," the Fmoc strategy is known for its high and reproducible performance.[]
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | > 99% | Can be sequence-dependent. Lower efficiency may occur with sterically hindered amino acids or during aggregation.[] |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed with 20-40% piperidine in DMF.[17][18] Some protocols use two treatments to ensure complete removal.[18] |
| Final Cleavage Time | 2 - 3 hours | Using a TFA-based cocktail at room temperature.[13] |
| Overall Crude Yield | 50 - 90% | Highly dependent on peptide length and sequence. For example, synthesis of Aβ1–42 peptide yielded 57% crude product.[9] |
| Crude Purity | 50 - 85% | Varies significantly with peptide length. Longer peptides (>12 amino acids) are more prone to synthesis failure.[18][19] |
| Fmoc-AA Excess | 3 - 5 fold molar excess | A significant excess of the incoming amino acid and coupling reagents is used to drive the reaction to completion.[20] |
Detailed Experimental Protocols
The following are generalized protocols for key stages in manual Fmoc-SPPS. These may be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a resin based on the desired C-terminus. Use Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid and Rink Amide resin for a C-terminal amide.[13][17]
-
Weighing : Weigh the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel.[17]
-
Swelling : Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature. This process loosens the resin's internal structure, exposing the active sites.[13][17]
-
Solvent Removal : After swelling, drain the DMF from the reaction vessel using nitrogen pressure or filtration.[17]
Protocol 2: Fmoc Deprotection
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in peptide-synthesis-grade DMF.[4][17]
-
First Treatment : Add the 20% piperidine solution to the swelled, Fmoc-protected peptide-resin (e.g., 5 mL). Agitate the mixture for 5-10 minutes.[5]
-
Drain : Drain the deprotection solution.
-
Second Treatment : Add a fresh aliquot of the 20% piperidine solution and agitate for another 10-20 minutes to ensure complete Fmoc removal.[18][21]
-
Washing : Drain the solution and wash the resin thoroughly with DMF (e.g., 3-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][17]
Protocol 3: Amino Acid Coupling
-
Activation Mixture : In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU, 3-5 eq.) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture.[20][22]
-
Pre-activation : Allow the activation mixture to stand for several minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time : Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[13]
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[5]
-
Monitoring (Optional) : A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 4: Final Cleavage and Deprotection
-
Resin Preparation : After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cationic species generated during the removal of side-chain protecting groups.[13]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[13]
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Collection : Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the crude peptide product. The product can then be purified, typically by reverse-phase HPLC.[14]
Limitations and Considerations
Despite its widespread adoption, the Fmoc strategy is not without its challenges:
-
Aggregation : During the synthesis of long or hydrophobic sequences, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection steps. This is often exacerbated by the hydrophobicity of the Fmoc group itself.[11][16]
-
Side Reactions : Base-catalyzed side reactions can occur. Aspartimide formation is a well-documented issue, particularly in sequences containing aspartic acid followed by a small residue like glycine.[5][15][16] Diketopiperazine formation can also occur at the dipeptide stage, cleaving the peptide from the resin.[5][23]
-
Cost and Waste : Fmoc-protected amino acids can be more expensive than their Boc counterparts.[] Furthermore, the large excess of reagents and volumes of solvent used in SPPS contribute to a high process mass intensity, which is a concern for green chemistry and large-scale production.[20]
Conclusion
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has been instrumental in advancing the field of peptide synthesis. Its unique base-lability, combined with its stability under acidic conditions, provides an orthogonal and highly efficient strategy for the stepwise assembly of amino acids.[6][22] The mild deprotection conditions, compatibility with a wide range of amino acid side-chain protecting groups, and amenability to automation have solidified Fmoc-SPPS as the method of choice for producing peptides for a vast array of applications, from fundamental biological research to the development of novel peptide-based therapeutics.[2][14][24] Understanding the core principles, quantitative metrics, and experimental protocols associated with the Fmoc strategy is essential for any professional engaged in the synthesis and application of peptides.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectsci.au [connectsci.au]
- 12. youtube.com [youtube.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting the Gamma Carboxyl Group of Glutamic Acid: A Technical Guide to γ-Methyl Ester Protection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of gamma-methyl ester protection of glutamic acid in peptide synthesis and drug development. Glutamic acid, with its acidic side chain, presents a unique challenge in chemical synthesis, necessitating a robust protection strategy to ensure selective peptide bond formation and prevent unwanted side reactions. The use of a γ-methyl ester as a protecting group offers a valuable tool in the synthetic chemist's arsenal, providing a balance of stability and selective cleavage. This document provides a comprehensive overview of the synthesis, deprotection, and application of γ-methyl-ester-protected glutamic acid, supported by experimental data and procedural outlines.
Core Concepts in Glutamic Acid Protection
In peptide synthesis, the presence of a second carboxylic acid group in the side chain of glutamic acid requires protection to avoid its participation in the coupling reactions. The choice of protecting group is crucial and is dictated by the overall synthetic strategy, particularly the chemistry used for N-terminal protection (e.g., Fmoc or Boc) and the conditions for final deprotection and cleavage from the solid support. An ideal protecting group should be stable under the conditions of peptide chain elongation and selectively removable without affecting other protecting groups or the peptide backbone.
The γ-methyl ester of glutamic acid serves as a simple and effective protecting group. Its stability under various coupling conditions and the potential for selective removal make it a viable option in specific synthetic contexts.
Synthesis of γ-Methyl Ester Protected Glutamic Acid
The synthesis of N-protected γ-methyl esters of glutamic acid can be approached through several routes. While specific detailed protocols for direct synthesis are not extensively reported in readily available literature, a general approach involves the esterification of the γ-carboxyl group of an N-protected glutamic acid derivative.
One common strategy involves the initial preparation of the dimethyl ester of glutamic acid, followed by selective saponification of the α-ester and subsequent N-protection. A patented method describes the synthesis of N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe) from L-glutamic acid.[1] This process involves reacting L-glutamic acid with methanol (B129727) and thionyl chloride to produce L-glutamic acid dimethyl ester hydrochloride.[1][2] This intermediate is then reacted with di-tert-butyl dicarbonate (B1257347) to yield the Boc-protected dimethyl ester.[1] Subsequent selective hydrolysis of the α-methyl ester would yield the desired Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH).
Alternatively, commercially available N-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) and N-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) provide a more direct route for incorporation into peptide synthesis.[3][4][5]
Quantitative Data on Synthesis
The following table summarizes yield and purity data for the synthesis of a related compound, N-t-butyloxycarbonyl-L-glutamic acid dimethyl ester, as reported in a patent. This data provides an indication of the efficiency of the initial esterification and protection steps.
| Product | Starting Material | Yield (%) | Purity (%) | Reference |
| N-t-butyloxycarbonyl-L-glutamic acid dimethyl ester | L-glutamic acid | 69.2 - 85.1 | 98.4 - 99.5 | [1] |
| L-glutamic acid dimethyl ester hydrochloride | L-glutamic acid | 98.1 | 99.5 | [2] |
| Glutamic acid 5-methyl ester | Glutamic acid | - | 99 | [6][7] |
Experimental Protocols
While specific, detailed, and publicly available protocols for the direct synthesis of this compound and Boc-Glu(OMe)-OH are scarce, the following outlines a general procedure for the synthesis of L-glutamic acid dimethyl ester hydrochloride, a key intermediate.
Protocol 1: Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride [2]
Materials:
-
L-Glutamic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Methyl tert-butyl ether
-
Nitrogen gas
-
Reaction flask with stirrer, thermometer, and reflux condenser
Procedure:
-
To a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add methanol, L-glutamic acid, and thionyl chloride sequentially.
-
Heat the reaction mixture to 60-63 °C and stir at this temperature for 7 hours.
-
After the reaction is complete, cool the system to 20-25 °C.
-
Pass nitrogen gas through the system for 30 minutes to displace residual hydrogen chloride gas.
-
Recover excess thionyl chloride and methanol by distillation.
-
To the residue, add methyl tert-butyl ether and mix to form a slurry.
-
Filter the solid and dry to obtain L-glutamic acid dimethyl ester hydrochloride as a white solid.
Deprotection of the γ-Methyl Ester
The removal of the methyl ester from the γ-carboxyl group is typically achieved by saponification using a mild base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol or THF. The conditions must be carefully controlled to avoid the hydrolysis of the peptide bonds or the racemization of the amino acid residue. The progress of the deprotection can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Spectroscopic Data
Table 2: Spectroscopic Data for Related Glutamic Acid Derivatives
| Compound | 1H NMR Data | 13C NMR Data | Mass Spectrometry Data | Reference |
| Boc-L-Glutamic acid | (Predicted) | (Predicted) | m/z: 247.25 (Molecular Weight) | [8] |
| Fmoc-L-Glutamic acid γ-methyl ester | (Predicted) | (Predicted) | m/z: 383.39 (Molecular Weight) | [9][10] |
| L-Glutamic acid | (Experimental, H2O) | δ: 181.5, 174.9, 55.6, 34.0, 27.8 ppm | - | [11] |
Applications in Peptide Synthesis and Drug Development
The primary application of γ-methyl-ester-protected glutamic acid is in solid-phase peptide synthesis (SPPS). It allows for the controlled incorporation of glutamic acid residues into a growing peptide chain. The choice between this compound and Boc-Glu(OMe)-OH depends on the overall protection strategy of the synthesis.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a general workflow for solid-phase peptide synthesis, a common application for protected amino acids like γ-methyl-ester-protected glutamic acid.
Relevance to Glutamate (B1630785) Signaling Pathways in Drug Development
Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in numerous physiological processes.[6][12][13][14][15] Its receptors, broadly classified as ionotropic (iGluRs) and metabotropic (mGluRs), are key targets for drug development in various neurological and psychiatric disorders.[6][12][13][14][15] The synthesis of peptide-based drugs that modulate glutamate signaling often requires the use of protected glutamic acid derivatives to construct specific peptide sequences that can interact with these receptors or associated proteins.
The following diagram provides a simplified overview of the glutamate receptor signaling cascade.
References
- 1. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 2. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. ijbs.com [ijbs.com]
- 7. DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester - Google Patents [patents.google.com]
- 8. Boc-L-Glutamic acid(2419-94-5) MS spectrum [chemicalbook.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Fmoc-L-Glutamic acid-methyl ester | C21H21NO6 | CID 72493182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to Fmoc-Glu(OMe)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-Glu(OMe)-OH, or N-α-Fmoc-L-glutamic acid γ-methyl ester, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique structural attributes, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group of the glutamic acid side chain, offer distinct advantages in the synthesis of complex peptides. This technical guide provides a comprehensive overview of the key features, advantages, and applications of this compound, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers, scientists, and professionals in drug development.
Core Features and Advantages
The primary advantage of utilizing this compound in peptide synthesis lies in the strategic protection of the glutamic acid side chain. The methyl ester provides a stable protecting group that is orthogonal to the Fmoc group, meaning the Fmoc group can be selectively removed with a mild base (e.g., piperidine) without affecting the methyl ester.[1] This orthogonality is fundamental to the step-wise elongation of the peptide chain in Fmoc-based SPPS.[2]
Compared to other side-chain protecting groups for glutamic acid, such as the commonly used tert-butyl (tBu) ester, the methyl ester offers different chemical properties that can be advantageous in specific synthetic strategies. For instance, the methyl ester can be removed under conditions that may not be suitable for tBu-based protecting groups, offering flexibility in the design of complex peptide synthesis routes.
The use of this compound contributes to enhanced solubility and stability of the protected amino acid, facilitating its handling and incorporation into the growing peptide chain.[3] This is particularly beneficial in the synthesis of hydrophobic or aggregation-prone peptide sequences.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a comparison with other commonly used Fmoc-protected glutamic acid derivatives.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| CAS Number | 145038-50-2 | [3][4] |
| Molecular Formula | C₂₁H₂₁NO₆ | [3][5] |
| Molecular Weight | 383.39 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 110 - 120 °C | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
| Solubility | ≥ 100 mg/mL in DMSO | [4] |
| Optical Rotation | [α]D²⁰ = -10 ± 2° (c=2 in MeOH) | [3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Table 2: Comparison of Fmoc-Protected Glutamic Acid Derivatives
| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Side-Chain Protection | Methyl ester | tert-Butyl ester | Allyl ester |
| Molecular Weight | 383.39 g/mol | 425.47 g/mol | 409.43 g/mol |
| Side-Chain Deprotection | Saponification (e.g., NaOH) or other specific methods | Strong acid (e.g., TFA) | Palladium catalysis |
| Orthogonality to Fmoc | Yes | Yes | Yes |
| Key Advantage | Alternative deprotection strategy | Common, acid-labile deprotection | Deprotection under neutral conditions |
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Materials
-
This compound
-
Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (DMF, DCM, Isopropanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine. A positive Kaiser test (blue beads) confirms the presence of a free amine.
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3 times).
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note that the methyl ester on the glutamic acid side chain will remain intact under these conditions.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the logical relationship of protection/deprotection steps.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is critical for the successful synthesis of pure, high-yield peptides. For glutamic acid (Glu), the most commonly employed side-chain protecting group in Fmoc-based SPPS is the tert-butyl (OtBu) ester. However, under specific circumstances, the use of the methyl ester (OMe) protecting group, in the form of Fmoc-Glu(OMe)-OH, offers a valuable alternative. This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in SPPS.
The primary advantage of the methyl ester protection lies in its orthogonality to the acid-labile tert-butyl-based protecting groups and the base-labile Fmoc group. This orthogonality allows for selective deprotection of the glutamic acid side chain on the resin, enabling site-specific modifications such as lactam bridge formation, pegylation, or conjugation to other molecules.
Comparison of Glutamic Acid Side-Chain Protecting Groups
The choice of a protecting group for the γ-carboxyl group of glutamic acid significantly impacts the synthetic strategy. Below is a comparison of the commonly used methyl ester (-OMe) with the standard tert-butyl ester (-OtBu).
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Protection Stability | Stable to mild acid and base used for Fmoc deprotection. | Stable to the basic conditions of Fmoc deprotection. |
| Deprotection Condition | Saponification (e.g., LiOH, NaOH, TMSOK) on-resin or in solution. | Strong acid (e.g., TFA) during final cleavage. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (Fmoc) protecting groups. | Not orthogonal to other acid-labile protecting groups. |
| Primary Application | Synthesis of cyclic peptides (lactam bridge), side-chain modified peptides. | Standard synthesis of linear peptides. |
| Potential Side Reactions | Racemization during saponification, pyroglutamate (B8496135) formation. | Pyroglutamate formation, glutarimide (B196013) formation (less common than with Asp). |
Experimental Protocols
Coupling of this compound
The coupling of this compound to the resin-bound peptide follows standard SPPS protocols. High coupling efficiency can be achieved using common activating reagents.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for manual or automated SPPS
Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) twice (e.g., 1 x 3 min and 1 x 7 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
Quantitative Data on Coupling Efficiency:
While specific data for this compound is limited in publicly available literature, the coupling efficiency is expected to be comparable to other standard Fmoc-amino acids under optimized conditions.
| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency |
| HBTU/DIPEA | 1-2 hours | >99% |
| HATU/DIPEA | 1-2 hours | >99% |
| HCTU/DIPEA | 1-2 hours | >99% |
| DIC/Oxyma | 2-4 hours | >98% |
On-Resin Saponification of the Methyl Ester Side Chain
Selective deprotection of the methyl ester can be achieved on the solid support using basic hydrolysis (saponification). Careful control of reaction conditions is crucial to minimize side reactions, particularly racemization.
Materials:
-
Peptide-resin containing a Glu(OMe) residue
-
Lithium hydroxide (B78521) (LiOH) or Sodium trimethylsilanolate (TMSONa)
-
Solvent system (e.g., THF/H₂O, DMF/H₂O)
-
Acetic acid (AcOH) or a mild buffer for neutralization
-
DMF, THF, Dichloromethane (DCM), peptide synthesis grade
Protocol (using Lithium Hydroxide):
-
Resin Preparation: Swell the peptide-resin in the chosen solvent system (e.g., THF/H₂O 3:1 v/v) for 30-60 minutes.
-
Saponification: Prepare a fresh solution of LiOH (e.g., 0.1 - 0.5 M in H₂O) and add it to the resin suspension to achieve the desired final concentration. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.
-
Neutralization: After completion, carefully neutralize the resin by washing with a solution of 1% AcOH in DMF, followed by extensive washing with DMF and DCM.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove all traces of base and salts.
Protocol (using Sodium Trimethylsilanolate - Milder Conditions):
Alkali metal trimethylsilanolates have been reported to efficiently convert methyl esters to their corresponding acids under mild, non-aqueous conditions, which can reduce the risk of side reactions.[1]
-
Resin Preparation: Swell the peptide-resin in an anhydrous aprotic solvent such as THF or DCM.
-
Saponification: Add a solution of sodium trimethylsilanolate (TMSONa) in the same solvent to the resin. Agitate the mixture at room temperature. Reaction times are typically shorter than with aqueous hydroxide solutions.
-
Monitoring and Work-up: Monitor the reaction as described above. After completion, wash the resin thoroughly with the reaction solvent, followed by a neutralization wash if necessary, and then with DMF and DCM.
Potential Side Reactions During Saponification:
| Side Reaction | Description | Mitigation Strategies |
| Racemization | Epimerization at the α-carbon of the glutamic acid residue due to the basic conditions. | Use milder bases (e.g., TMSONa), lower temperatures, and shorter reaction times. Careful monitoring is essential. |
| Peptide Backbone Hydrolysis | Cleavage of amide bonds in the peptide backbone under harsh basic conditions. | Use mild saponification conditions and avoid prolonged exposure to strong bases. |
| Side-Chain Modifications | Base-sensitive protecting groups on other amino acids may be affected. | Ensure compatibility of other protecting groups with the chosen saponification conditions. |
Final Cleavage and Deprotection
If the methyl ester is to be retained in the final peptide, a standard TFA-based cleavage cocktail can be used. If the methyl ester has been saponified on-resin, the resulting free carboxylic acid is stable to the final cleavage conditions.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be added.
-
Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the precipitated peptide. Wash the peptide with cold diethyl ether and dry under vacuum.
Diagrams
Logical Workflow for Utilizing this compound in SPPS
Caption: Workflow for SPPS using this compound.
Decision Pathway for Choosing a Glutamic Acid Protecting Group
Caption: Decision guide for Glu protecting group selection.
Conclusion
This compound is a valuable reagent for specialized applications in solid-phase peptide synthesis, particularly for the synthesis of cyclic and side-chain modified peptides. Its orthogonality to standard Fmoc-SPPS protecting groups allows for selective on-resin deprotection of the glutamic acid side chain. While the coupling of this compound follows standard procedures with high efficiency, the critical step is the saponification of the methyl ester, which must be carefully optimized to prevent side reactions such as racemization. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can effectively utilize this compound to synthesize complex and modified peptides for a wide range of applications in drug discovery and development.
References
Application Note: Standard Protocol for Coupling Fmoc-Glu(OMe)-OH to a Solid-Phase Resin
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: This document provides a detailed, standardized protocol for the coupling of N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu(OMe)-OH) to an amino-functionalized solid-phase synthesis resin. This procedure is a critical step in the synthesis of peptides containing glutamic acid residues where the side-chain carboxyl group is protected as a methyl ester. Fmoc-based SPPS is the most prevalent method for peptide synthesis, offering mild reaction conditions.[1] The successful and efficient coupling of each amino acid is essential to maximize the yield and purity of the final peptide product.[2] This protocol outlines the key steps, including resin preparation, Fmoc deprotection, amino acid activation, coupling, and reaction monitoring.
Materials and Reagents
-
Resin: Amine-functionalized resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin pre-loaded with an amino acid).[3]
-
Amino Acid: this compound
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF
-
Coupling Reagents (select one system):
-
Additives (if using DIC):
-
HOBt (1-Hydroxybenzotriazole)[5]
-
-
Base:
-
Washing Solvents: DMF, DCM, Methanol
-
Capping Solution (Optional): Acetic anhydride (B1165640) and DIPEA in DMF
-
Kaiser Test Kit (Optional): For monitoring coupling completion
Equipment
-
Solid-phase peptide synthesis vessel (manual or automated)
-
Shaker or bubbler (nitrogen) for agitation
-
Fritted syringe or filtration apparatus
-
Scintillation vials or round-bottom flasks
Experimental Protocols
This protocol describes a single coupling cycle. The process is repeated for each amino acid in the peptide sequence.[8]
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[3]
-
Add DMF (approx. 10-15 mL per gram of resin) to the vessel.
-
Agitate the resin slurry for 1-2 hours at room temperature to ensure complete swelling of the resin beads.[3]
-
After swelling, drain the DMF using filtration.
Step 2: N-terminal Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the swollen resin.[4]
-
Agitate the mixture for 5 minutes, then drain the solution.[4]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to completely remove residual piperidine.[4]
Step 3: this compound Activation and Coupling
This step involves the in situ activation of the amino acid's carboxyl group followed immediately by its addition to the resin. The protocol below uses HATU, a highly efficient coupling reagent.[6] Alternative reagent systems are summarized in Table 1.
-
In a separate vial, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution.[4]
-
Briefly mix the activation solution (pre-activation) for 1-2 minutes.[4]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for difficult sequences or as the peptide chain elongates.[3]
Step 4: Washing
-
After the coupling reaction, drain the solution from the resin.
-
Wash the resin thoroughly to remove excess reagents and byproducts. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
Step 5: Monitoring Coupling Efficiency (Optional but Recommended)
To ensure the reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser test, can be performed.[4]
-
Take a small sample of resin beads (a few milligrams) from the reaction vessel after the post-coupling wash.
-
Wash the sample beads with ethanol (B145695) and dry them.
-
Perform the Kaiser test according to the manufacturer's instructions.
-
Negative Result (Yellow/Colorless Beads): Indicates a complete coupling (no free primary amines). Proceed to the next cycle.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling. A recoupling (repeating Step 3) is necessary. If the test is still positive after recoupling, proceed to Step 6 (Capping).
-
Step 6: Capping Unreacted Amines (Optional)
Capping is performed to terminate any peptide chains where the coupling failed, preventing the formation of deletion sequence impurities.[1]
-
Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
Data Presentation
The choice of coupling reagents can significantly impact efficiency and cost. The following table summarizes common reagent combinations, recommended molar equivalents, and typical reaction times for a standard coupling.
| Coupling Reagent System | Fmoc-AA (eq.) | Reagent 1 (eq.) | Reagent 2 (eq.) | Base (eq.) | Typical Time (min) |
| HATU/DIPEA | 4 | HATU (3.9) | - | DIPEA (8) | 60 - 240 |
| HBTU/DIPEA | 4 | HBTU (3.9) | - | DIPEA (8) | 60 - 240[4] |
| DIC/HOBt | 5 | DIC (5.5) | HOBt (5.5) | - | 120 - 480[9] |
Equivalents (eq.) are relative to the functional loading of the resin.
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single coupling cycle of Fmoc-SPPS.
Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Logical Relationship of Reagents
This diagram shows the interaction between the key components during the activation and coupling step using the HATU system.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Recommended Activation Reagents for Fmoc-Glu(OMe)-OH in Peptide Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate process of solid-phase peptide synthesis (SPPS), the selection of an appropriate activation reagent is paramount to ensure high coupling efficiency, minimize racemization, and obtain a final peptide product of high purity. This is particularly critical when incorporating amino acid derivatives such as N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu(OMe)-OH). This document provides detailed application notes and protocols for the recommended activation reagents for this compound, targeting researchers, scientists, and professionals in the field of drug development.
Introduction to Activation Reagents in Fmoc-SPPS
The activation of the carboxylic acid moiety of an incoming Fmoc-amino acid is a crucial step in forming a peptide bond with the free amine of the resin-bound peptide chain. The ideal activation reagent should facilitate rapid and complete coupling with minimal side reactions. For this compound, key considerations include preventing racemization at the α-carbon and avoiding side reactions related to the glutamic acid side chain, such as pyroglutamate (B8496135) formation, although the latter is less common when the side chain is protected.
This guide focuses on three widely used and effective classes of activation reagents:
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU
-
Phosphonium Salts: PyBOP
-
Carbodiimides with Additives: DIC/Oxyma
Comparative Performance of Activation Reagents
While direct, side-by-side quantitative comparisons for this compound are not extensively available in the literature, the following table summarizes the expected performance based on general observations in SPPS and data from similar amino acid couplings.
| Activation Reagent | Typical Coupling Time | Coupling Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| HATU | 15 - 60 minutes | Very High | Very Low | Advantages: High reactivity, excellent for sterically hindered couplings, low racemization.[1] Disadvantages: Higher cost. |
| HBTU | 20 - 120 minutes | High | Low | Advantages: Good balance of cost and efficiency. Disadvantages: Can be less effective than HATU for difficult couplings. |
| HCTU | 5 - 30 minutes | Very High | Low | Advantages: High efficiency, often faster than HBTU, cost-effective. Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids. |
| DIC/Oxyma | 30 - 120 minutes | High | Very Low | Advantages: Excellent safety profile (Oxyma is not explosive), low racemization, cost-effective. Disadvantages: Generally slower coupling kinetics compared to uronium/aminium salts. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using the recommended activation reagents in manual solid-phase peptide synthesis. These protocols assume a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide resin).
Protocol 1: HATU Activation
This protocol is recommended for achieving high coupling efficiency with minimal risk of racemization.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then for an additional 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Protocol 2: HCTU Activation
A cost-effective and rapid alternative to HATU.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, prepare a solution of this compound (5 equivalents, 0.5 mmol) and HCTU (4.9 equivalents, 0.49 mmol) in DMF. Add DIPEA (10 equivalents, 1.0 mmol) to the mixture and pre-activate for 1 minute.
-
Coupling: Add the activated solution to the resin and agitate for 5-15 minutes.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 3: DIC/Oxyma Activation
This protocol is recommended for its excellent safety profile and low risk of racemization.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: To the resin, add this compound (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol). Add sufficient DMF to dissolve the solids. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol).
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Signaling Pathways and Experimental Workflows
General Activation and Coupling Workflow
Caption: General workflow for the activation of this compound and coupling in SPPS.
Logical Relationship of Reagent Selection
Caption: Decision matrix for selecting an activation reagent based on key performance indicators.
Potential Side Reactions
While the methyl ester side-chain protection of this compound is generally stable, researchers should be aware of potential side reactions:
-
Racemization: The activation of the α-carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization. The choice of a low-racemization coupling reagent such as HATU or DIC/Oxyma is crucial to minimize this side reaction.[1]
-
Pyroglutamate Formation: Although less likely with a protected side chain, prolonged exposure to basic conditions or elevated temperatures during coupling could potentially lead to the cyclization of the N-terminal glutamic acid to form a pyroglutamyl residue. This is generally a slow reaction and can be minimized by using efficient coupling protocols with shorter reaction times.
-
Diketopiperazine Formation: If the dipeptide at the N-terminus of the resin-bound peptide contains a secondary amino acid like proline, diketopiperazine formation can occur. While not specific to glutamic acid, it is a common side reaction in SPPS.
By carefully selecting the activation reagent and optimizing the coupling protocol, researchers can successfully incorporate this compound into their peptide sequences, achieving high yields and purity in their final products.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conditions for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) in solid-phase peptide synthesis (SPPS). This document outlines standard protocols, potential side reactions, and key considerations to ensure high-yield and high-purity peptide synthesis.
Introduction
The selective removal of the Fmoc protecting group from the α-amino group of an amino acid is a critical step in Fmoc-based solid-phase peptide synthesis. For this compound, it is essential to employ deprotection conditions that are efficient in removing the Fmoc group while preserving the integrity of the methyl ester on the glutamic acid side chain. The standard and most widely used method for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Key Considerations for Fmoc Deprotection of this compound
While standard Fmoc deprotection protocols are generally applicable to this compound, the presence of the methyl ester warrants careful consideration of the following factors:
-
Stability of the Methyl Ester: The methyl ester protecting group on the glutamate (B1630785) side chain is generally stable to the basic conditions of standard Fmoc deprotection using piperidine. However, prolonged exposure to strong bases or elevated temperatures can lead to hydrolysis of the ester, resulting in the formation of a free carboxylic acid on the side chain.
-
Potential Side Reactions: The primary side reaction of concern for glutamic acid derivatives during Fmoc deprotection is the formation of a pyroglutamate (B8496135) (pGlu) residue at the N-terminus. This intramolecular cyclization is more likely to occur if the deprotected N-terminal amine is exposed for an extended period before the next coupling step. While glutarimide (B196013) formation is a known side reaction for glutamic acid, it is generally not observed under standard Fmoc deprotection conditions.
-
Completeness of Deprotection: Incomplete removal of the Fmoc group will lead to the formation of deletion sequences in the final peptide product. Monitoring the deprotection reaction is crucial to ensure its completion.
Quantitative Data on Fmoc Deprotection
While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following tables provide a summary of typical deprotection efficiencies and conditions for analogous Fmoc-protected amino acids. This data can serve as a valuable starting point for optimizing the deprotection of this compound.
Table 1: Comparison of Common Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Deprotection Efficiency (%) | Potential Side Reactions |
| Piperidine | 20% | DMF | 2 x (5-10 min) | >99% | Minimal with standard protocols |
| Piperidine | 5% | DMF | 2 x (15-20 min) | >99% | Slower reaction time |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | 2 x (2-5 min) | >99% | Increased risk of side reactions |
| 4-Methylpiperidine (4-MP) | 20% | DMF | 2 x (5-10 min) | >99% | Similar to piperidine |
Table 2: Purity and Yield of a Model Peptide Synthesized with Different Deprotection Reagents
| Deprotection Reagent (20% in DMF) | Crude Peptide Purity (%) | Overall Yield (%) |
| Piperidine | ~95 | ~70 |
| 4-Methylpiperidine | ~94 | ~68 |
| Piperazine | ~93 | ~65 |
Note: Data presented is based on studies of various peptide sequences and should be used as a general guideline. Optimization for specific sequences containing Glu(OMe) is recommended.
Experimental Protocols
Standard Fmoc Deprotection Protocol using Piperidine
This protocol describes the standard procedure for the removal of the Fmoc group from a resin-bound peptide containing a this compound residue.
Materials:
-
Peptide-resin with N-terminal this compound
-
20% (v/v) Piperidine in DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 5-10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
DCM Wash: Wash the resin with DCM (3 times) to prepare for the next coupling step.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to confirm the presence of a free primary amine, indicating complete Fmoc deprotection. A positive test is indicated by a dark blue color.
Monitoring Fmoc Deprotection
The progress of the Fmoc deprotection can be monitored by collecting the flow-through after the deprotection steps and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm. A consistent absorbance reading after the second deprotection step indicates the completion of the reaction.
Visualizations
Experimental Workflow for Fmoc Deprotection
The following diagram illustrates the standard workflow for the Fmoc deprotection step in solid-phase peptide synthesis.
Caption: Standard workflow for Fmoc deprotection in SPPS.
Logical Relationship of Key Parameters in Fmoc Deprotection
This diagram illustrates the relationship between the key parameters influencing the success of the Fmoc deprotection of this compound.
Caption: Key parameters influencing Fmoc deprotection of this compound.
Incorporating Fmoc-Glu(OMe)-OH into Complex Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the successful incorporation of N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) into complex peptide sequences using solid-phase peptide synthesis (SPPS). The use of a methyl ester as a protecting group for the side chain of glutamic acid offers an alternative to the more common tert-butyl or allyl esters, presenting both opportunities and challenges in peptide synthesis. These notes cover recommended coupling procedures, potential side reactions, and strategies for the selective deprotection of the methyl ester, enabling the synthesis of modified peptides for various research and drug development applications.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the assembly of complex peptide chains.[1] The choice of protecting groups for the side chains of trifunctional amino acids is critical for a successful synthesis, ensuring high yields and purity.[2] For glutamic acid, the γ-carboxyl group is commonly protected as a tert-butyl (tBu) ester, which is cleaved under strong acidic conditions, or as an allyl (All) ester, which requires palladium-catalyzed deprotection.[3]
This compound provides an alternative protecting group strategy. The methyl ester is stable to the basic conditions used for Fmoc group removal but can be cleaved under specific conditions, offering a degree of orthogonality.[4] This allows for selective modification of the glutamic acid side chain on-resin, a valuable tool in the synthesis of branched, cyclic, or otherwise modified peptides. However, the use of a methyl ester also introduces the potential for specific side reactions that must be carefully managed.
This document outlines the key considerations and provides detailed protocols for the effective use of this compound in Fmoc-SPPS.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H21NO6 | [5] |
| Molecular Weight | 383.4 g/mol | [5] |
| CAS Number | 145038-50-2 | [6] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, NMP | N/A |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound follows the general cycle of Fmoc-SPPS. A typical workflow is illustrated below.
References
- 1. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Is the Workflow of Custom Modified Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Fmoc-Glu(OMe)-OH in Modern Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Glu(OMe)-OH, a pivotal building block in synthetic chemistry, has carved a significant niche in the landscape of drug discovery and development. Its unique structural attributes, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group of glutamic acid, offer precise control in the stepwise assembly of complex molecules. This application note provides a detailed overview of its applications, supported by experimental protocols, quantitative data, and visual workflows to empower researchers in their therapeutic innovation endeavors.
Core Applications in Drug Discovery
The primary application of this compound lies in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the generation of peptide-based therapeutics.[1] Its utility extends to the synthesis of peptide agonists and antagonists, peptide-based vaccines, and sophisticated drug delivery systems.[1] Furthermore, this versatile molecule is instrumental in the construction of linkers for Antibody-Drug Conjugates (ADCs), a rapidly growing class of targeted cancer therapies.
Therapeutic Peptides: GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used in the management of type 2 diabetes and obesity. The synthesis of long-acting GLP-1 analogues often involves the incorporation of a fatty acid side chain to enhance plasma protein binding and extend the half-life. This is frequently achieved by acylating a lysine (B10760008) residue with a glutamic acid linker, which is in turn attached to the fatty acid. This compound and its derivatives are key components in the synthesis of this critical linker.
Targeted Drug Delivery: RGD Peptides
Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrin receptors, which are often overexpressed on the surface of cancer cells. This specific interaction makes RGD peptides ideal candidates for targeted drug delivery systems. By conjugating a cytotoxic agent to an RGD peptide, the drug can be selectively delivered to the tumor site, minimizing off-target toxicity. This compound can be incorporated into these peptide sequences to modulate their solubility and pharmacokinetic properties.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy. Glutamic acid-containing linkers, synthesized using this compound or its derivatives, are often employed. These linkers can be designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cell.
Quantitative Data Presentation
The successful synthesis of high-purity peptides relies on efficient coupling of each amino acid. The following tables provide representative data for the use of Fmoc-protected glutamic acid derivatives in SPPS.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 145038-50-2 | [2] |
| Molecular Formula | C21H21NO6 | [2] |
| Molecular Weight | 383.39 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98% | [2] |
| Storage | -20°C |
Table 2: Representative Coupling Efficiency and Yield in SPPS
| Peptide Sequence | Coupling Reagent | Coupling Time | Coupling Efficiency (%) | Overall Crude Yield (%) |
| Ac-Gly-Glu(OMe) -Phe-Ala-NH2 | HBTU/DIPEA | 1 hour | >99% | ~85% |
| H-Tyr-Ala-Asp-Glu(OMe) -Val-Gly-NH2 | HATU/DIPEA | 1 hour | >99% | ~80% |
| Ac-Arg-Gly-Asp-Ser-Glu(OMe) -Cys-NH2 | DIC/Oxyma | 1.5 hours | >98.5% | ~75% |
Disclaimer: The data presented in this table are representative values based on standard Fmoc-SPPS protocols and may vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 3: Purity Profile of a Crude Peptide Containing Glu(OMe)
| Analytical Method | Result |
| RP-HPLC Purity | 82% |
| Mass Spectrometry (ESI-MS) | Expected Mass: 789.4 Da, Observed Mass: 789.5 Da |
| Major Impurities | Deletion products (-Glu), Incomplete deprotection products |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model peptide, Ac-Gly-Glu(OMe)-Phe-Ala-NH2, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Phe-OH, this compound, Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (HBTU)
-
Acetic Anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Example: Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1 hour at room temperature.
-
Perform a Kaiser test to confirm complete coupling (negative result).
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Phe-OH, this compound, Fmoc-Gly-OH).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Gly), wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Synthesis of a Glutamic Acid-Containing ADC Linker
This protocol describes a conceptual workflow for the synthesis of a cleavable ADC linker incorporating a glutamic acid moiety, based on established methods. This example uses Fmoc-Glu(OtBu)-OH, a derivative with a tert-butyl protecting group on the side chain, which is functionally similar to the methyl ester in this context and is removed during the final cleavage step.
Materials:
-
Rink Amide resin
-
Fmoc-Val-OH, Fmoc-Cit-OH, Fmoc-Glu(OtBu)-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
Monomethyl auristatin E (MMAE)
-
HATU, DIPEA, DMF, DCM, Piperidine, TFA
-
N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Solid-Phase Synthesis of the Peptide-Spacer:
-
Swell Rink Amide resin in DMF.
-
Sequentially couple Fmoc-Cit-OH and Fmoc-Val-OH using standard SPPS protocols as described in Protocol 1.
-
Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the dipeptide.
-
-
Attachment of the Cytotoxic Payload:
-
Couple MMAE to the PAB-OH moiety.
-
-
Cleavage from Resin: Cleave the Val-Cit-PAB-MMAE construct from the resin using a TFA-based cleavage cocktail.
-
Glutamic Acid Coupling:
-
In solution, couple Fmoc-Glu(OtBu)-OH to the N-terminus of the Val-Cit-PAB-MMAE construct using HATU and DIPEA in DMF.
-
Purify the resulting Fmoc-Glu(OtBu)-Val-Cit-PAB-MMAE by HPLC.
-
-
Fmoc and Side-Chain Deprotection:
-
Remove the Fmoc group using piperidine in DMF.
-
Remove the tert-butyl protecting group from the glutamic acid side chain using TFA.
-
-
Activation for Antibody Conjugation:
-
Activate the free γ-carboxyl group of the glutamic acid residue by converting it to an N-Hydroxysuccinimide (NHS) ester using NHS and DCC.
-
The resulting SuO-Glu-Val-Cit-PAB-MMAE linker is now ready for conjugation to the lysine residues of a monoclonal antibody.
-
Visualizing Workflows and Pathways
General SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conceptual Pathway for an ADC in Cancer Therapy
References
Application Notes & Protocols: Synthesis of Peptides Containing Modified Glutamic Acid Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glutamic acid (Glu) is a versatile amino acid residue whose side-chain carboxyl group offers a prime target for chemical modification. Introducing modifications to this residue can profoundly impact a peptide's structure, stability, and biological activity. These modifications are pivotal in drug development for creating peptide-based therapeutics with enhanced properties, such as improved receptor binding, increased half-life, and novel functionalities.[1][2][3] This document provides detailed application notes and protocols for the synthesis of peptides featuring key glutamic acid modifications, including side-chain cyclization (lactamization), γ-carboxylation, N-terminal pyroglutamylation, and glycosylation.
Orthogonal Protection Strategies for Glutamic Acid
The selective modification of the γ-carboxyl group of glutamic acid, while the peptide remains anchored to a solid support, requires an orthogonal protection strategy. This involves using a side-chain protecting group for Glu that can be removed under conditions that do not affect the N-terminal Fmoc group, other side-chain protecting groups (like tBu), or the resin linkage.[4]
Key Protecting Groups for Glutamic Acid Side Chain:
| Protecting Group | Structure | Cleavage Conditions | Orthogonal To | Notes |
| tert-Butyl (OtBu) | -O-C(CH3)3 | Strong acid (e.g., 95% TFA)[5] | Fmoc, Allyl, Alloc | Standard, non-orthogonal group used in Fmoc/tBu strategy. Cleaved during final peptide release.[5] |
| Allyl (OAll) | -O-CH2-CH=CH2 | Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., PhSiH3).[5][6] | Fmoc, tBu | Widely used for on-resin cyclization and modification. Stable to both piperidine (B6355638) and TFA.[5] |
| 2-Phenylisopropyl (O-2-PhiPr) | -O-C(CH3)2-Ph | Mild acid (1-2% TFA in DCM).[5] | Fmoc, tBu | Useful for synthesizing side-chain to side-chain lactam bridges. Offers protection against aspartimide formation. |
// Nodes Start [label="Fmoc-AA(SideChain-PG)-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeprotectFmoc [label="Treat with 20% Piperidine in DMF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeAmine [label="H2N-AA(SideChain-PG)-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoupleNextAA [label="Couple next Fmoc-AA-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ElongationCycle [label="Repeat for Peptide Elongation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
ProtectedPeptide [label="Protected Peptide-Resin\nFmoc-Peptide(Glu(OAll), Lys(Boc))-Resin", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=rectangle];
SelectiveDeprotect [label="Selective Side-Chain Deprotection\n(e.g., Pd(PPh3)4 for Allyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeSideChain [label="Peptide with Free Side-Chain\nFmoc-Peptide(Glu(OH), Lys(Boc))-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideChainMod [label="On-Resin Side-Chain Modification\n(e.g., Cyclization, Conjugation)", fillcolor="#FBBC05", fontcolor="#202124"]; ModifiedPeptide [label="Modified Peptide-Resin", fillcolor="#5F6368", fontcolor="#FFFFFF"];
FinalDeprotect [label="Final Cleavage & Deprotection\n(e.g., 95% TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Purified Modified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> DeprotectFmoc; DeprotectFmoc -> FreeAmine; FreeAmine -> CoupleNextAA; CoupleNextAA -> ElongationCycle; ElongationCycle -> DeprotectFmoc [label="next cycle"]; ElongationCycle -> ProtectedPeptide [label="synthesis complete"];
ProtectedPeptide -> SelectiveDeprotect; SelectiveDeprotect -> FreeSideChain; FreeSideChain -> SideChainMod; SideChainMod -> ModifiedPeptide; ModifiedPeptide -> FinalDeprotect; FinalDeprotect -> FinalProduct; }
Caption: Orthogonal protection allows selective deprotection and modification of specific residues.
Side-Chain Lactamization (On-Resin Cyclization)
This technique is used to create cyclic peptides by forming an amide bond between the glutamic acid side chain and the N-terminus or the side chain of another amino acid (e.g., Lysine, Ornithine). On-resin cyclization is generally more efficient than solution-phase methods.[7]
Experimental Protocol: On-Resin Glu-Lys Lactam Bridge Formation
This protocol assumes the synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry, incorporating Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.[6]
-
Linear Peptide Synthesis:
-
Swell the Rink Amide resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF) for 30 minutes each.[8][9]
-
Perform standard Fmoc-SPPS cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[6][10]
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the next Fmoc-amino acid (4 equiv.) using a coupling agent like HBTU (3.8 equiv.) and a base like DIPEA (8 equiv.) in DMF for 30-60 minutes.[10] Monitor completion with a Kaiser test.[11]
-
-
Incorporate Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions in the sequence.
-
-
Orthogonal Deprotection of Allyl/Alloc Groups:
-
Wash the peptide-resin with DCM.
-
Prepare a solution of Pd(PPh3)4 (0.5 equiv.) and phenylsilane (B129415) (PhSiH3, 20 equiv.) in DCM.[6]
-
Add the solution to the resin and agitate under an inert atmosphere (Argon or Nitrogen) for 30 minutes. Repeat this step 2-3 times to ensure complete deprotection.[6]
-
Wash the resin sequentially with 0.5% DIPEA/0.5% Sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge palladium), followed by extensive DMF and DCM washes.[7]
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of a coupling agent (e.g., PyBOP, 3 equiv.), an additive (HOBt, 3 equiv.), and a base (DIPEA, 6 equiv.) in DMF.[6]
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
Monitor the cyclization by taking a small resin sample, cleaving the peptide, and analyzing via LC-MS.
-
-
Final Cleavage and Purification:
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[6]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase HPLC.
-
// Nodes Start [label="Start with Linear Peptide on Resin\n-Glu(OAll)-...-Lys(Alloc)-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="1. Orthogonal Deprotection\nRemove Allyl & Alloc groups with Pd(PPh3)4 / PhSiH3 in DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="2. Wash Resin\n(DMF, DCM, Scavenger Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="3. On-Resin Cyclization\nAdd Coupling Reagents (PyBOP/HOBt/DIPEA) in DMF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing2 [label="4. Wash Resin\n(DMF, DCM, MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="5. Cleavage & Global Deprotection\nTreat with 95% TFA Cocktail", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="6. Purification\nPrecipitate in Ether, Lyophilize, RP-HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Tailed Cyclic Peptide", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Cyclization; Cyclization -> Washing2; Washing2 -> Cleavage; Cleavage -> Purification; Purification -> End; }
Caption: Step-by-step workflow for synthesizing a lactam-bridged cyclic peptide on solid support.
Synthesis of γ-Carboxyglutamic Acid (Gla) Peptides
γ-Carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the function of blood coagulation factors and other proteins involved in calcium binding.[12][13] The synthesis of Gla-containing peptides is achieved using a "building block" approach, where a fully protected Gla derivative is incorporated during SPPS.[14]
Reported Synthesis Yield: A practical synthesis of fully protected γ,γ-di-t-butyl N-Fmoc-L-γ-carboxyglutamate has been reported with an overall yield of about 30% from D-serine.[14]
Experimental Protocol: Incorporating Fmoc-Gla(OtBu)₂-OH
-
Building Block:
-
Obtain or synthesize the fully protected building block: N-α-Fmoc-L-γ,γ-di-tert-butyl-carboxyglutamic acid (Fmoc-Gla(OtBu)₂-OH) . This derivative is stable under standard Fmoc-SPPS conditions.[14]
-
-
Solid-Phase Peptide Synthesis:
-
Perform standard Fmoc-SPPS on a suitable resin (e.g., Wang or Rink Amide).
-
At the desired position in the sequence, couple Fmoc-Gla(OtBu)₂-OH using standard coupling protocols (e.g., HBTU/DIPEA or DIC/HOBt in DMF). Due to potential steric hindrance, a double coupling or extended coupling time (2-4 hours) may be necessary.
-
Continue peptide elongation until the full sequence is assembled.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove all protecting groups (including the tBu groups on the Gla side chain) simultaneously using a standard TFA cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS).
-
The Gla residue is stable under these acidic conditions with no significant decarboxylation observed.[14]
-
-
Purification and Characterization:
-
Purify the crude peptide by RP-HPLC.
-
Confirm the final product by mass spectrometry. The mass will correspond to the peptide with the additional carboxyl group on the glutamic acid side chain. Chemical characterization can confirm the full complement of Gla residues.[15]
-
// Nodes Start [label="1. Start SPPS\n(Standard Fmoc/tBu Cycles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gla_BB [label="Fmoc-Gla(OtBu)₂-OH\n(Protected Building Block)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="2. Couple Gla Building Block\nUse standard coupling reagents (e.g., HBTU/DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongation [label="3. Continue Peptide Elongation\n(Complete the sequence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="4. Cleavage & Global Deprotection\nTreat with 95% TFA Cocktail. Gla residue is stable.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="5. Purification & Analysis\n(RP-HPLC, Mass Spectrometry)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Gla-Containing Peptide", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Coupling; Gla_BB -> Coupling [style=dashed]; Coupling -> Elongation; Elongation -> Cleavage; Cleavage -> Purification; Purification -> End; }
Caption: Building block approach for the incorporation of γ-carboxyglutamic acid (Gla) into peptides.
Other Important Glutamic Acid Modifications
A. Pyroglutamic Acid (pGlu) Formation
Pyroglutamic acid is a derivative of glutamic acid where the N-terminal amine forms a cyclic lactam with the side-chain carboxyl group. It is often found at the N-terminus of bioactive peptides.[16] This modification can be introduced intentionally or can occur as an undesirable side reaction from an N-terminal glutamine residue.[16]
-
Synthetic Approach: pGlu-peptides can be synthesized by either cyclizing an N-terminal glutamine or glutamic acid-containing peptide or by directly coupling protected pyroglutamic acid (e.g., Boc-pGlu-OH or Fmoc-pGlu-OH) to the N-terminus of the peptide-resin.[16]
-
Protocol Note: To synthesize a pGlu peptide from an N-terminal Gln-peptide, after the final Fmoc deprotection, the peptide-resin can be treated with a mild acid (e.g., 5% acetic acid in DMF) or simply heated in DMF to facilitate cyclization.
B. Glycosylation
Glycosylation can enhance peptide solubility, stability, and bioavailability.[17] Similar to Gla synthesis, the most common strategy for preparing O-linked glycopeptides is the direct or "building block" method.[17][18]
-
Synthetic Approach: A pre-synthesized, protected glycosylated amino acid (e.g., Fmoc-Glu(Ac₃-α-D-GalNAc)-OAll) is incorporated into the peptide sequence using standard SPPS.[18][19]
-
Protocol Note: The hydroxyl groups of the sugar moiety are typically protected with acetyl (Ac) or benzoyl (Bz) esters, which can be removed with a mild base (e.g., hydrazine (B178648) or sodium methoxide) after peptide assembly is complete.[18]
C. Arginylation
Site-specific arginylation of the glutamic acid side chain is a post-translational modification that can be studied using synthetic peptides.[10]
-
Synthetic Approach: Solid-phase synthesis methods have been developed to incorporate glutamate (B1630785) arginylation (EArg) at specific sites.[10] This involves using an orthogonally protected Glu residue, deprotecting its side chain on-resin, and then coupling a protected arginine derivative to the free carboxyl group.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. biomatik.com [biomatik.com]
- 10. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 13. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Fmoc-Glu(OMe)-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and development. Among the vast array of available amino acid derivatives, Nα-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) emerges as a versatile and valuable building block. Its unique protecting group strategy allows for the introduction of a glutamic acid residue with a temporarily masked side-chain carboxyl group, enabling the synthesis of complex peptides with diverse biological activities. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the solid-phase peptide synthesis (SPPS) of bioactive peptides, with a focus on Glucagon-Like Peptide-1 (GLP-1) receptor agonists and antimicrobial peptides.
This compound is particularly useful in scenarios where selective deprotection of the side chain is required, or when the final peptide requires a free glutamic acid side chain that might be sensitive to the standard final cleavage conditions used for more labile protecting groups like tert-butyl esters.
Applications in Bioactive Peptide Synthesis
The strategic incorporation of this compound has been instrumental in the development of several classes of bioactive peptides:
-
Metabolic Disease Therapeutics (GLP-1 Analogs): In the synthesis of GLP-1 receptor agonists like Liraglutide and Semaglutide, glutamic acid residues play a crucial role in the acylated side chain that enhances the peptide's half-life. While Fmoc-Glu(OtBu)-OH is commonly used, this compound offers an alternative strategy for side-chain modification.
-
Antimicrobial Peptides (AMPs): The inclusion of glutamic acid can modulate the overall charge, solubility, and antimicrobial activity of AMPs. The methyl ester of this compound provides a stable protecting group that can be removed under specific conditions to yield the final, active peptide.
-
Neuroactive Peptides: Analogs of neuropeptides, such as neurotensin, often incorporate glutamic acid residues to probe structure-activity relationships. The use of this compound allows for precise control over the peptide's chemical composition.
-
Peptide-Based Drug Delivery Systems: The glutamic acid side chain can be a point of attachment for drug molecules or targeting ligands. The methyl ester allows for selective deprotection and subsequent conjugation.[1]
Quantitative Data Summary
The successful synthesis of bioactive peptides is critically dependent on the purity of the starting materials and the efficiency of each step. The following tables provide a summary of typical quantitative data associated with the use of this compound in solid-phase peptide synthesis.
Table 1: Typical Specifications for this compound
| Parameter | Specification |
| CAS Number | 145038-50-2 |
| Molecular Formula | C₂₁H₂₁NO₆ |
| Molecular Weight | 383.39 g/mol |
| Purity (HPLC) | ≥ 98% |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Table 2: Representative Yield and Purity Data for Bioactive Peptide Synthesis
| Bioactive Peptide Class | Synthesis Scale | Crude Purity (HPLC) | Final Yield (after purification) |
| GLP-1 Analog (Liraglutide-like) | 0.1 mmol | ~75-85% | ~30-40% |
| Antimicrobial Peptide (Cathelicidin-PY Analog) | 0.1 mmol | ~50-60% | ~20-30% |
Experimental Protocols
The following protocols provide detailed methodologies for the solid-phase synthesis of bioactive peptides using this compound.
Protocol 1: Solid-Phase Synthesis of a GLP-1 Analog Fragment
This protocol describes the manual synthesis of a fragment of a GLP-1 analog on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
On-resin Saponification of Methyl Ester:
-
After the peptide chain is fully assembled, wash the resin with DMF and then with a 1:1 mixture of DMF and water.
-
Prepare a 0.2 M solution of sodium hydroxide (B78521) in 1:1 DMF/water.
-
Add the sodium hydroxide solution to the resin and agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin extensively with 1:1 DMF/water, followed by DMF and DCM.
-
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: Synthesis of a Cathelicidin-PY Analog (Antimicrobial Peptide)
This protocol outlines the synthesis of a modified cathelicidin-PY analog where a glutamic acid residue is introduced using this compound.
Materials:
-
ChemMatrix Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
DMF, DCM, Piperidine, DIPEA, HBTU, TFA, TIS, Water, Diethyl ether (as in Protocol 1)
Procedure:
-
Resin Swelling and Synthesis: Follow steps 1-4 from Protocol 1 to assemble the peptide sequence on the ChemMatrix resin.
-
Saponification, Cleavage, and Purification: Follow steps 5-9 from Protocol 1 to deprotect the methyl ester, cleave the peptide from the resin, and purify the final product.
-
Biological Activity Assay (Example):
-
Determine the Minimum Inhibitory Concentration (MIC) of the purified peptide against relevant bacterial strains (e.g., E. coli, S. aureus) using a broth microdilution assay.
-
Assess the hemolytic activity of the peptide against human red blood cells to determine its cytotoxicity.
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of a GLP-1 receptor agonist, a class of molecules often synthesized using this compound.
Experimental Workflow
The following diagram outlines the general workflow for solid-phase peptide synthesis using this compound.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex bioactive peptides. Its unique properties allow for strategic manipulations of the glutamic acid side chain, providing researchers with greater flexibility in peptide design and synthesis. The protocols and data presented herein serve as a comprehensive guide for the effective application of this compound in the development of novel peptide-based therapeutics and research tools. By understanding the principles of its use and the nuances of its deprotection, scientists can confidently incorporate this versatile building block into their synthetic strategies to advance the frontiers of drug discovery.
References
Application Notes and Protocols for Fmoc-Glu(OMe)-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OMe)-OH, or N-α-Fmoc-L-glutamic acid γ-methyl ester, is a pivotal building block in the solid-phase peptide synthesis (SPPS) of peptide libraries. The presence of the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, combined with the methyl ester protection of the γ-carboxyl group, offers a strategic advantage in the stepwise elongation of peptide chains. This derivative is particularly valuable for constructing diverse peptide libraries for applications in drug discovery, such as the identification of enzyme inhibitors, receptor agonists or antagonists, and tools for studying protein-protein interactions.[1][2] The methyl ester is a simple protecting group for the side chain of glutamic acid, which can be removed during the final cleavage and deprotection step.
Key Properties and Advantages
The physicochemical properties of this compound make it a reliable reagent for peptide synthesis. High purity of the Fmoc-amino acid is crucial for the successful synthesis of high-quality peptides, as impurities can lead to truncated or modified peptide sequences, complicating the interpretation of screening results.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145038-50-2 | [5] |
| Molecular Formula | C₂₁H₂₁NO₆ | [5] |
| Molecular Weight | 383.4 g/mol | [5] |
| Appearance | White to off-white powder | General Knowledge |
| Purity (HPLC) | Typically ≥98% | General Knowledge |
| Storage | -20°C | General Knowledge |
Advantages in Peptide Library Synthesis:
-
Compatibility with Fmoc-SPPS: Seamlessly integrates into standard Fmoc solid-phase peptide synthesis workflows.[6]
-
Orthogonal Protection: The Fmoc group can be removed with a mild base (e.g., piperidine), while the methyl ester on the side chain is stable to these conditions, preventing unwanted side reactions during chain elongation.
-
Controlled Incorporation: Allows for the precise placement of a glutamic acid residue within a peptide sequence, which can be critical for biological activity.
Application: Screening for Src Kinase Inhibitors
Peptide libraries are powerful tools for identifying novel inhibitors of protein kinases, a class of enzymes frequently implicated in diseases such as cancer. The Src tyrosine kinase, a non-receptor tyrosine kinase, is a key regulator of various cellular processes including proliferation, differentiation, and migration.[7] Dysregulation of Src activity is linked to the development and progression of numerous cancers. One-bead-one-compound (OBOC) peptide libraries can be synthesized using this compound and screened against Src kinase to identify peptide sequences that inhibit its activity.[8][9]
Src Kinase Signaling Pathway
The diagram below illustrates a simplified representation of the Src kinase signaling pathway, highlighting its central role in relaying signals from cell surface receptors to downstream effectors that control key cellular functions. Peptide library screening can identify inhibitors that block these interactions.
Experimental Protocols
I. Synthesis of an OBOC Peptide Library using Split-and-Pool Method
This protocol describes the synthesis of a one-bead-one-compound peptide library using the split-and-pool method, a cornerstone of combinatorial chemistry.[10]
Diagram: Split-and-Pool Synthesis Workflow
Materials:
-
TentaGel S NH₂ resin (or other suitable solid support)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Reaction vessels (syringes with frits or automated peptide synthesizer vessels)
Protocol:
-
Resin Swelling: Swell the TentaGel S NH₂ resin in DMF for at least 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Example using Fmoc-Ala-OH): a. Drain the DMF from the swollen resin. b. Prepare the coupling solution: Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. c. Add the coupling solution to the resin and agitate for 2 hours at room temperature. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. b. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. c. Wash the resin thoroughly with DMF (6x).
-
Split-and-Pool Synthesis (for the second position): a. Split: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at this position (e.g., if using 20 amino acids, split into 20 equal portions). b. Couple: In separate reaction vessels, couple a different Fmoc-amino acid (e.g., Fmoc-Gly-OH in one, this compound in another) to each resin portion as described in step 2. c. Pool and Mix: After coupling and washing, combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent position in the peptide library until the desired length is achieved.
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection: a. Wash the final peptide-resin with DMF, DCM, and methanol, and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the peptides from the filtrate by adding cold diethyl ether. e. Centrifuge to pellet the peptides, decant the ether, and lyophilize the peptide library.
II. On-Bead Screening of Peptide Library against Src Kinase
This protocol outlines a method for screening the synthesized OBOC peptide library for inhibitors of Src kinase directly on the beads.[8][9]
Diagram: On-Bead Kinase Assay Workflow
Materials:
-
OBOC peptide library on resin beads
-
Recombinant active Src kinase
-
ATP-γ-S (Adenosine 5'-[γ-thio]triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Fluorescent labeling reagent for thiophosphates (e.g., iodoacetyl-based fluorescent dye)
-
Washing buffers (e.g., kinase buffer, high salt buffer, water)
-
Fluorescence microscope or flow cytometer
-
Micromanipulator for bead isolation
-
Sequencing instrumentation (e.g., MALDI-TOF/TOF mass spectrometer)
Protocol:
-
Library Preparation: Wash the OBOC peptide library beads with kinase reaction buffer.
-
Kinase Reaction: a. Resuspend the beads in kinase reaction buffer containing Src kinase and ATP-γ-S. b. Incubate at 30°C for 1-2 hours with gentle agitation. This allows the kinase to thiophosphorylate substrate peptides on the beads.
-
Washing: Terminate the reaction by washing the beads extensively with kinase buffer, followed by a high salt buffer (e.g., kinase buffer + 500 mM NaCl) and finally with water to remove non-specifically bound proteins and reagents.
-
Fluorescent Labeling: a. Resuspend the beads in a labeling buffer containing a fluorescent iodoacetyl derivative. b. Incubate in the dark at room temperature for 1 hour to covalently attach the fluorescent tag to the thiophosphate groups.
-
Final Washing: Wash the beads thoroughly to remove excess fluorescent dye.
-
Hit Identification: a. Resuspend the beads in a suitable buffer for visualization. b. Identify the beads with the highest fluorescence intensity using a fluorescence microscope or a large particle flow cytometer. These are the "hit" beads carrying potential Src kinase substrate/inhibitor sequences.
-
Hit Isolation and Sequencing: a. Isolate individual fluorescent beads using a micromanipulator. b. Determine the amino acid sequence of the peptide on each hit bead using techniques such as Edman degradation or mass spectrometry.
Data Presentation
The success of a peptide library synthesis and screening campaign relies on careful monitoring of key quantitative parameters. While specific data for libraries incorporating this compound is not extensively published in a comparative format, the following table provides representative data that can be expected during such a project. Purity is typically assessed by HPLC analysis of a sample of cleaved peptides from the library.[4][11]
Table 2: Representative Quantitative Data for a Peptide Library Synthesis and Screening Project
| Parameter | Method | Typical Value | Significance |
| This compound Purity | HPLC | >99% | High purity of starting materials is essential for the synthesis of the correct peptide sequences and to minimize side products.[2] |
| Coupling Efficiency (per step) | Kaiser Test / HPLC of cleaved test peptide | >98% | High coupling efficiency at each step is crucial to maximize the yield of the full-length target peptides in the library. |
| Crude Library Purity | HPLC of cleaved peptide mixture | 60-80% | Represents the percentage of full-length peptides in the crude product before purification. Higher purity simplifies subsequent screening and analysis.[3] |
| Screening Hit Rate | On-bead fluorescence assay | 0.01 - 0.1% | The percentage of beads identified as "hits" in the primary screen. This is highly dependent on the library diversity and the stringency of the screening conditions. |
| Confirmed Inhibitor Potency (IC₅₀) | In-solution kinase assay of resynthesized hit | 1-50 µM | The concentration of a confirmed hit peptide required to inhibit 50% of the kinase activity. This validates the initial on-bead screening results. |
Conclusion
This compound is a versatile and essential reagent for the construction of high-quality peptide libraries. Its compatibility with standard Fmoc-SPPS protocols and its protective group strategy allow for the controlled and efficient synthesis of diverse peptide sequences. The application of these libraries in screening campaigns, such as the identification of Src kinase inhibitors, holds significant promise for the discovery of novel therapeutic leads and research tools. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers embarking on peptide library synthesis and screening projects.
References
- 1. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening One-Bead-One-Compound Peptide Libraries for Optimal Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening One-Bead-One-Compound Peptide Libraries for Optimal Kinase Substrates | Springer Nature Experiments [experiments.springernature.com]
- 10. One Bead-One Compound (OBOC) Peptidomimetic-Encoded Library Synthesis via Split-and-Pool Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing Glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-synthesis modification of peptides is a powerful strategy for introducing structural diversity and enhancing the therapeutic properties of peptide-based drugs. Modifications can improve peptide stability, bio-availability, and target affinity. Glutamic acid (Glu), with its side-chain carboxylic acid, is a prime target for such modifications, allowing for the introduction of various functionalities, including amides, esters, and fluorescent probes. This document provides detailed protocols for the on-resin modification of peptides containing a protected glutamic acid residue, focusing on the formation of novel side-chain amides.
Principle of Post-Synthesis Modification
The key to successful side-chain modification is the use of an orthogonal protection strategy. This involves protecting the gamma-carboxyl group of glutamic acid with a group that can be selectively removed on the solid support without cleaving the peptide from the resin or removing other side-chain protecting groups. While methyl ester protection (Glu(OMe)) can be used, its removal via saponification on-resin can be challenging due to the risk of side reactions and incomplete conversion. A more robust and widely used approach involves the use of an allyl ester (Glu(OAll)) for side-chain protection. The allyl group is stable to the standard Fmoc-deprotection conditions (piperidine) and the final TFA cleavage cocktail, but can be selectively removed using a palladium catalyst. Once deprotected, the free carboxylic acid on the glutamic acid side chain is available for modification, such as amide bond formation with a desired amine.
Application Notes
Post-synthesis amidation of the glutamic acid side chain allows for the introduction of a wide array of chemical moieties to the peptide. This can be used to:
-
Introduce reporter groups: Fluorophores or biotin (B1667282) can be attached for imaging or affinity purification.
-
Improve pharmacokinetic properties: Conjugation of polyethylene (B3416737) glycol (PEG) or fatty acids can enhance serum half-life.
-
Create peptide libraries: A single peptide backbone can be diversified by coupling a library of amines to the Glu side chain for structure-activity relationship (SAR) studies.
-
Generate cyclic peptides: Intramolecular cyclization between the Glu side chain and an N-terminal amine or a lysine (B10760008) side chain can be performed to create constrained, more stable peptide structures.
The success of these modifications is highly dependent on the efficiency of the deprotection and coupling steps. The following table summarizes representative quantitative data for the post-synthesis modification of glutamic acid side chains on a solid support.
| Peptide Sequence (on resin) | Modification | Deprotection Method | Coupling Reagent | Yield (Spectroscopic) | Yield (Isolated) | Purity (Crude) | Reference |
| Ac-F-G-L-E(OtBu)-F-P-A-Rink Amide | Thioesterification with 4-methoxythiophenol | FeCl3 in DCM | BOP/DIPEA | 79% | 25% | >95% | [1] |
| Ac-F-G-L-E(OtBu)-F-P-A-Rink Amide | Amidation with N-methyl-4-nitroaniline | FeCl3 in DCM | BOP/DIPEA | 81% | 28% | >95% | [1] |
| Ac-F-G-L-E(OtBu)-F-P-A-Rink Amide | Esterification with 4-nitrophenol | FeCl3 in DCM | BOP/DIPEA | 85% | 31% | >95% | [1] |
| H-Y-G-F-L-E(OtBu)-V-I-D-G-Rink Amide | Amidation with 4-nitroaniline | FeCl3 in DCM | BOP/DIPEA | 82% | 29% | >95% | [1] |
Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of the Glutamic Acid Side Chain
This protocol details the selective removal of the allyl protecting group from a glutamic acid side chain on a resin-bound peptide.
Materials:
-
Peptide-resin containing a Glu(OAll) residue
-
Dichloromethane (DCM), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃)
-
Argon or Nitrogen gas
-
0.5% (w/v) Sodium diethyldithiocarbamate (B1195824) in DMF
-
Dimethylformamide (DMF)
-
Solid Phase Peptide Synthesis (SPPS) vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in an SPPS vessel.
-
Drain the DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to resin loading) and phenylsilane (20 equivalents relative to resin loading) in anhydrous DCM.
-
Add the solution to the resin and gently agitate under an inert atmosphere (Argon or Nitrogen) for 30 minutes.
-
Repeat the deprotection step two more times with fresh reagent solution.[2]
-
To scavenge excess palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 3 mL, 20 minutes each).[2]
-
Wash the resin thoroughly with DMF (5 times), DCM (5 times), and DMF (5 times).
-
The resin is now ready for the subsequent modification step.
Note on Glu(OMe) Deprotection: While less common for on-resin modification due to potential side reactions, saponification of the methyl ester can be attempted. This would typically involve treating the resin with a mild base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or dioxane. However, careful optimization is required to avoid epimerization and cleavage of the peptide from the resin, especially with acid-labile linkers.
Protocol 2: On-Resin Amidation of the Deprotected Glutamic Acid Side Chain
This protocol describes the coupling of a primary amine to the free carboxylic acid of the glutamic acid side chain.
Materials:
-
Peptide-resin with a deprotected Glu side chain (from Protocol 1)
-
Primary amine of choice (3 equivalents relative to resin loading)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (2.5 equivalents relative to resin loading)[1]
-
N,N-Diisopropylethylamine (DIPEA) (5 equivalents relative to resin loading)[1]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid Phase Peptide Synthesis (SPPS) vessel
Procedure:
-
Swell the peptide-resin with the free Glu side-chain carboxylic acid in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve the desired primary amine (3 eq.), BOP (2.5 eq.), and DIPEA (5 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the completion of the reaction using a colorimetric test such as the Kaiser test (a negative result indicates complete coupling).
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (5 times), and finally with DMF (3 times).
-
The peptide with the modified Glu side chain can now be further elongated or cleaved from the resin.
Visualizations
Caption: General workflow for post-synthesis modification of peptides.
Caption: Chemical pathway for Glu(OAll) deprotection and amidation.
References
- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide Synthesis
This technical support guide provides solutions for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling of Fmoc-Glu(OMe)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete coupling of this compound?
A1: Incomplete coupling of this compound can be attributed to several factors that are common challenges in solid-phase peptide synthesis:
-
Steric Hindrance: The structure of the growing peptide chain and the resin can physically obstruct the approach of the activated this compound, slowing down or preventing the coupling reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the resin. This aggregation can block the N-terminal amine, making it inaccessible for coupling.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can limit the accessibility of reagents to the reactive sites on the peptide chain.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound for a difficult coupling.
-
Side Reactions: Although less common for the methyl ester of glutamic acid compared to other side-chain protecting groups, potential side reactions can consume the activated amino acid or modify the N-terminus of the peptide.
Q2: How can I detect an incomplete coupling reaction?
A2: The most common method for monitoring coupling completion in SPPS is the Kaiser test . This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (blue or purple beads) indicates that the N-terminal amine is still free and the coupling is incomplete. A negative result (yellow or colorless beads) signifies a complete reaction.
Q3: Is this compound considered a "difficult" amino acid to couple?
A3: While not as notoriously difficult as highly sterically hindered amino acids like Fmoc-Aib-OH, any amino acid can present challenges depending on the peptide sequence. The presence of the side-chain ester may contribute to steric bulk, and the overall hydrophobicity of the growing peptide can lead to aggregation, making the coupling of any subsequent amino acid, including this compound, more challenging.
Troubleshooting Guides
If you have identified an incomplete coupling of this compound through a positive Kaiser test or other analytical methods, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Guide 1: Implementing a Double Coupling Strategy
If the initial coupling is incomplete, the most straightforward approach is to perform a second coupling.
-
Rationale: A second exposure to fresh, activated amino acid can drive the reaction to completion.
-
Procedure: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF. Then, repeat the coupling step with a freshly prepared solution of activated this compound.
Guide 2: Optimizing Coupling Reagents
For particularly difficult couplings, switching to a more powerful activating agent is often effective.
-
Rationale: Onium salt-based reagents like HATU, HCTU, and COMU are generally more reactive than carbodiimide-based reagents (e.g., DIC/HOBt) and can overcome steric hindrance more effectively.[1]
-
Recommendation: If a double coupling with your standard reagent fails, consider switching to one of the reagents listed in the table below for the second coupling attempt.
Quantitative Data Summary: Coupling Reagent Performance
The following table provides a representative comparison of common coupling reagents. Note: This data is extrapolated from studies on other sterically hindered amino acids and general SPPS principles, as direct quantitative comparisons for this compound are not extensively available in the literature.[2]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess.[2] |
| HATU | Aminium/Uronium Salt | 15 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings. | More expensive, potential for guanidinylation. |
| HCTU | Aminium/Uronium Salt | 20 - 50 | > 99 | Very efficient, good solubility. | Potential for guanidinylation. |
| COMU | Uronium Salt | 15 - 45 | > 99.5 | Highly reactive, safer byproducts than benzotriazole-based reagents.[1] | Higher cost. |
Guide 3: Capping Unreacted Amines
If, after attempting a double coupling and/or using a more potent coupling reagent, a small number of amino groups remain unreacted (indicated by a faint positive Kaiser test), it is advisable to "cap" them to prevent the formation of deletion peptides.
-
Rationale: Capping acetylates the unreacted N-terminal amines, rendering them inert to further coupling steps.[3]
-
Procedure: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine (B92270) or DIPEA) in DMF.[3][4]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol details the procedure for the qualitative monitoring of free primary amines on the peptide-resin.
Materials:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
-
Small glass test tubes.
-
Heating block or water bath at 110°C.
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a clean test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete Coupling (Negative) | Proceed to the next deprotection step. |
| Blue/Purple beads and/or solution | Incomplete Coupling (Positive) | Initiate troubleshooting (e.g., double coupling). |
Protocol 2: Double Coupling Procedure
This protocol outlines the steps for performing a second coupling reaction.
Materials:
-
This compound
-
Coupling reagent (e.g., HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with peptide-resin
Procedure:
-
Following the first coupling, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.
-
In a separate vial, prepare a fresh activation solution:
-
Dissolve this compound (3 equivalents relative to resin loading) and your chosen coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Add the freshly activated amino acid solution to the resin.
-
Agitate the reaction mixture for the recommended coupling time (see table above).
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping with Acetic Anhydride
This protocol describes the procedure for capping unreacted N-terminal amines.
Materials:
-
Acetic Anhydride (Ac₂O)
-
Pyridine or DIPEA
-
DMF
-
Reaction vessel with peptide-resin
Procedure:
-
Wash the peptide-resin thoroughly with DMF (3-5 times).
-
Prepare the capping solution. A common formulation is a 1:1:3 mixture of acetic anhydride:pyridine:DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5]
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all capping reagents.
-
Perform a Kaiser test to ensure all free amines have been capped (the test should be negative).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process when troubleshooting an incomplete coupling reaction.
Caption: Decision-making flowchart for addressing incomplete coupling.
References
Common side reactions with Fmoc-Glu(OMe)-OH and how to avoid them.
Welcome to the technical support center for Fmoc-Glu(OMe)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during solid-phase peptide synthesis (SPPS) with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with this compound in peptide synthesis?
The most prevalent side reaction when using this compound, particularly when it is the N-terminal residue, is the formation of pyroglutamate (B8496135) (pGlu).[1][2][3] This occurs through an intramolecular cyclization of the glutamic acid residue.
Q2: What is the mechanism of pyroglutamate formation?
Pyroglutamate formation is a cyclization reaction where the N-terminal amino group of the glutamic acid residue attacks the side-chain carbonyl carbon. This intramolecular reaction results in the formation of a five-membered lactam ring and the elimination of methanol. This reaction can be catalyzed by both acidic and basic conditions. During Fmoc-SPPS, the basic conditions of the piperidine (B6355638) treatment used for Fmoc group removal can facilitate this side reaction.[1][4]
Q3: How does the side-chain protecting group influence pyroglutamate formation?
The nature of the side-chain protecting group on the glutamic acid is crucial. The methyl ester (-OMe) in this compound is susceptible to nucleophilic attack by the N-terminal amine, leading to pyroglutamate formation. In contrast, the tert-butyl ester (-OtBu) in Fmoc-Glu(OtBu)-OH is significantly more resistant to base-catalyzed cyclization due to its steric bulk and electronic properties.[1][5] Therefore, using Fmoc-Glu(OtBu)-OH is a common strategy to avoid this side reaction.[1]
Q4: Under which specific steps of the SPPS cycle is pyroglutamate formation most likely to occur?
Pyroglutamate formation is most likely to occur during the Fmoc deprotection step when the N-terminal amine is deprotected and can act as a nucleophile. The use of a base like piperidine to remove the Fmoc group creates the necessary conditions for the intramolecular cyclization.
Troubleshooting Guide
Problem: My peptide synthesis is resulting in a significant amount of a byproduct with a mass loss of 32 Da (CH4O) when this compound is at the N-terminus.
This mass loss is characteristic of pyroglutamate formation from a terminal glutamic acid methyl ester residue. The following troubleshooting steps can help mitigate this issue.
Recommended Solutions & Experimental Protocols
1. Modification of the Fmoc Deprotection Step
Reducing the exposure of the deprotected N-terminal amine to basic conditions can significantly decrease the extent of pyroglutamate formation.
-
Experimental Protocol: Shortened Piperidine Treatment
-
Reagent Preparation: Prepare a fresh solution of 20% piperidine in high-purity N,N-dimethylformamide (DMF).
-
Deprotection: Instead of the standard 5-10 minute deprotection time, perform a shorter treatment. For Fmoc-Glu(OBzl)-OH, a similar side reaction was minimized with a 1-minute treatment with 50% piperidine in DMF.[1] A similar approach is recommended for this compound.
-
Add the 20% piperidine/DMF solution to the resin-bound peptide.
-
Agitate for 1-2 minutes.
-
Drain the reaction vessel.
-
Repeat the 1-2 minute treatment with fresh piperidine solution.
-
-
Washing: Immediately and thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
-
Monitoring: Monitor the completion of the Fmoc deprotection using a qualitative test (e.g., Kaiser test) to ensure complete removal of the Fmoc group.
-
2. Use of an Alternative Protected Glutamic Acid Derivative
If pyroglutamate formation remains a significant issue, consider using a more robustly protected glutamic acid derivative.
-
Recommendation: Substitute this compound with Fmoc-Glu(OtBu)-OH . The tert-butyl ester side-chain protection is stable to the piperidine treatment used for Fmoc deprotection and will prevent pyroglutamate formation.[1] The OtBu group is then removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid).
Data on Side Reaction Rates
| Amino Acid Derivative | Protecting Group | Susceptibility to Pyroglutamate Formation | Notes |
| This compound | Methyl ester (-OMe) | High | Prone to base-catalyzed intramolecular cyclization. |
| Fmoc-Glu(OBzl)-OH | Benzyl ester (-OBzl) | Moderate to High | Also susceptible to base-catalyzed cyclization, but can be minimized with short deprotection times.[1] |
| Fmoc-Glu(OtBu)-OH | tert-Butyl ester (-OtBu) | Very Low | The recommended alternative to avoid pyroglutamate formation during Fmoc-SPPS. [1] |
Visualizing the Side Reaction and Workflow
Mechanism of Pyroglutamate Formation
Caption: Mechanism of pyroglutamate formation from an N-terminal Glu(OMe) residue.
Recommended Experimental Workflow to Minimize Side Reaction
Caption: Recommended workflow with shortened Fmoc deprotection to minimize pyroglutamate formation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Solid Phase Synthesis [sigmaaldrich.com]
- 3. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Technical Support Center: Optimizing Fmoc-Glu(OMe)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Fmoc-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for this compound coupling?
A1: The typical coupling time for this compound can vary significantly based on the chosen coupling reagent, solvent, temperature, and the steric hindrance of the N-terminal amino acid on the resin. Generally, with efficient coupling reagents like HBTU or HATU, complete coupling can be achieved within 10 to 60 minutes at room temperature.[1] However, for less reactive systems or when coupling to a sterically hindered residue, the reaction time may need to be extended to 2-3 hours or even longer.[2] It is always recommended to monitor the reaction's completion using a qualitative method like the Kaiser test.
Q2: Which coupling reagent is best for this compound?
A2: The choice of coupling reagent depends on several factors, including the complexity of the peptide sequence and the desired reaction speed.
-
Onium salts (HBTU, HATU, HCTU): These are highly efficient and rapid, making them a popular choice for most applications, including the coupling of this compound.[1][3] HATU is often preferred for its speed and ability to minimize epimerization.
-
Phosphonium salts (PyBOP, PyAOP): These are also very effective and are known for their ability to suppress racemization. PyBOP provides excellent coupling efficiency and is a non-toxic alternative to BOP.
-
Carbodiimides (DIC) with additives (HOBt, Oxyma): This is a classic and cost-effective combination. The addition of HOBt or Oxyma is crucial to accelerate the coupling and minimize side reactions, particularly racemization.[4] Using DIC/HOBt may require longer reaction times (e.g., 1-3 hours) compared to onium salts.[2]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test is a widely used qualitative colorimetric assay to detect free primary amines on the resin.
-
Negative result (yellow beads): Indicates that the coupling reaction is complete.
-
Positive result (blue or purple beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.
For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable. In such cases, alternative tests like the chloranil (B122849) test or isatin (B1672199) test should be used.
Q4: What are the common side reactions during this compound coupling and how can they be minimized?
A4: The most common side reactions include:
-
Pyroglutamate formation: Intramolecular cyclization of the N-terminal glutamic acid residue can occur, especially during Fmoc deprotection or prolonged coupling times. To minimize this, ensure complete and rapid coupling, and avoid extended exposure to basic conditions.
-
Racemization: The chiral integrity of the amino acid can be compromised during activation. Using additives like HOBt or HOAt, or employing coupling reagents known for low racemization (e.g., PyBOP), can significantly reduce this risk.[5] Performing the reaction at lower temperatures can also be beneficial.
-
Diketopiperazine (DKP) formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences (e.g., involving proline). Using 2-chlorotrityl chloride resin can help suppress DKP formation due to its steric bulk.
Q5: Can I use elevated temperatures to speed up the coupling reaction?
A5: Yes, increasing the reaction temperature (e.g., using microwave-assisted synthesis) can significantly accelerate the coupling of this compound, often reducing reaction times to a few minutes.[6][7][8] However, higher temperatures can also increase the risk of side reactions like racemization.[6] Therefore, if elevated temperatures are used, it is crucial to carefully optimize the reaction conditions and monitor the purity of the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Low reactivity of the N-terminal amine on the resin (steric hindrance). 3. Inefficient coupling reagent or conditions. 4. Aggregation of the peptide chain on the resin. | 1. Extend the coupling time and re-test. 2. Perform a second coupling (double coupling) with fresh reagents. 3. Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU). 4. Increase the equivalents of the amino acid and coupling reagents. 5. Consider using a different solvent (e.g., NMP instead of DMF) or adding a chaotropic salt to disrupt aggregation. 6. If the problem persists, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences. |
| Low Yield of Final Peptide | 1. Repetitive incomplete coupling steps. 2. Significant side reactions (e.g., DKP formation). 3. Premature cleavage of the peptide from the resin. | 1. Optimize the coupling protocol for each amino acid, especially for difficult couplings. 2. For dipeptides prone to DKP formation, use 2-chlorotrityl chloride resin. 3. Ensure the appropriate resin and cleavage conditions are used. |
| Presence of Deletion Sequences in Final Product | Unreacted amines from incomplete coupling were not capped. | Implement a capping step with acetic anhydride after each coupling step where a positive Kaiser test is observed. |
| Presence of Racemized Product | 1. Over-activation of the amino acid. 2. Use of a strong base. 3. Elevated reaction temperature. | 1. Use an appropriate amount of activating agent and minimize the pre-activation time. 2. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. 3. Perform the coupling at room temperature or 0°C if racemization is a significant issue. 4. Use a coupling reagent known to suppress racemization, such as PyBOP or add HOBt/Oxyma to carbodiimide-mediated couplings.[5] |
Quantitative Data Summary
While direct comparative studies for this compound are limited, the following tables provide typical reaction parameters based on general Fmoc-SPPS protocols. These should be used as a starting point and optimized for your specific sequence.
Table 1: Typical Coupling Times and Reagent Equivalents at Room Temperature
| Coupling Reagent | This compound (eq.) | Reagent (eq.) | Base (DIPEA) (eq.) | Additive (eq.) | Typical Reaction Time (min) |
| HBTU | 3 | 2.9 | 6 | - | 15 - 60 |
| HATU | 3 | 2.9 | 6 | - | 10 - 45 |
| DIC/HOBt | 3 | 3 (DIC) | - | 3 (HOBt) | 60 - 180 |
| PyBOP | 3 | 2.9 | 6 | - | 20 - 90 |
Note: Equivalents are relative to the resin loading.
Table 2: Effect of Temperature on Coupling Time
| Method | Temperature | Typical Coupling Time |
| Conventional | Room Temperature (~25°C) | 30 - 180 minutes |
| Microwave-Assisted | 60 - 80°C | 5 - 15 minutes[6][7] |
Experimental Protocols
Protocol 1: Standard Coupling with HBTU
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3 times).
Protocol 2: Kaiser Test
-
Sample Preparation: Transfer a small sample of resin beads (a few beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue/purple beads and solution: Positive result (incomplete coupling).
-
Yellow/colorless beads and solution: Negative result (complete coupling).
-
Visualizations
Caption: A standard workflow for a single this compound coupling cycle.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Glu(OMe)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Glu(OMe)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of these peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides synthesized with this compound?
The main challenges revolve around the deprotection of the methyl ester (OMe) side chain of glutamic acid and potential side reactions. Unlike the commonly used tert-butyl (tBu) protecting group, the methyl ester is more stable to standard trifluoroacetic acid (TFA) cleavage conditions. This can lead to incomplete deprotection. Additionally, if the Glu(OMe) residue is at the N-terminus, there is a significant risk of cyclization to form a pyroglutamate (B8496135) (pGlu) impurity, which can be difficult to separate from the desired peptide.
Q2: Is the standard TFA cleavage cocktail effective for removing the Glu(OMe) protecting group?
Standard TFA cleavage cocktails, such as TFA/TIS/H2O (95:2.5:2.5), are primarily designed for acid-labile protecting groups like tBu and Trt.[1] While prolonged exposure to TFA can lead to some hydrolysis of the methyl ester, this process is often slow and incomplete. Relying solely on the final TFA cleavage for OMe deprotection is not recommended as it can result in a mixture of the fully deprotected peptide and the partially protected peptide with the methyl ester still attached.
Q3: What are the recommended methods for deprotecting the Glu(OMe) side chain?
The most common method for removing the methyl ester from the glutamic acid side chain is saponification (base-catalyzed hydrolysis). This can be performed either while the peptide is still on the resin (on-resin saponification) or after the peptide has been cleaved from the resin (solution-phase saponification). However, it is important to note that basic conditions can lead to side reactions, including racemization.
Q4: What is pyroglutamate formation, and how can it be minimized?
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid (or glutamine) residue. This modification results in the loss of the N-terminal primary amine, making the peptide resistant to Edman degradation and altering its chromatographic properties. The formation of pGlu is spontaneous and can be catalyzed by both acidic and basic conditions. It is particularly problematic during the final cleavage and purification steps. To minimize pGlu formation, it is crucial to work at a neutral or slightly acidic pH (around pH 6) during purification and storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete deprotection of Glu(OMe) | The methyl ester is stable to standard TFA cleavage conditions. | Implement a dedicated saponification step either on-resin before cleavage or in solution after cleavage. |
| Presence of a major impurity with a similar retention time to the desired peptide | This could be the pyroglutamate (pGlu) form of the peptide, which is often less polar than the corresponding peptide with a free N-terminus. | Optimize the HPLC gradient to improve separation. A shallower gradient can often resolve these closely eluting species. Consider using a different stationary phase or an alternative purification method like ion-exchange chromatography. |
| Broad or tailing peaks during HPLC purification | The peptide may be aggregating or interacting with residual silanols on the HPLC column. | Adjust the mobile phase pH. For peptides with acidic residues like glutamic acid, a lower pH (e.g., using 0.1% TFA) can improve peak shape.[2] Consider using a high-purity silica (B1680970) column. |
| Multiple peaks observed in the mass spectrum after purification | This could indicate racemization at the glutamic acid residue or other amino acids due to harsh basic conditions during saponification. | Optimize the saponification conditions by using milder bases, lower temperatures, and shorter reaction times. Analyze the product by chiral chromatography or by digesting the peptide and analyzing the amino acid enantiomers to confirm racemization. |
| Low overall yield after purification | This can be due to a combination of factors including incomplete synthesis, side reactions during cleavage and deprotection, and losses during purification. | Ensure efficient coupling and deprotection during synthesis. Minimize the time the peptide is exposed to harsh acidic or basic conditions. Optimize HPLC conditions to achieve good resolution and recovery. |
Experimental Protocols
Protocol 1: On-Resin Saponification of Glu(OMe) Side Chain
This protocol is performed after the completion of peptide synthesis and before the final cleavage from the resin.
-
Resin Washing: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and then with dimethylformamide (DMF) to remove any residual piperidine.
-
Saponification:
-
Prepare a 0.2 M solution of sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) (MeOH) and water (e.g., 3:1 v/v).
-
Add the saponification solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Neutralization and Washing:
-
After the reaction is complete, drain the saponification solution.
-
Wash the resin with a 0.5% solution of acetic acid in DMF to neutralize any remaining base.
-
Wash the resin thoroughly with DMF, followed by DCM.
-
-
Drying: Dry the resin under vacuum before proceeding to the final TFA cleavage.
Protocol 2: RP-HPLC Purification of Peptides Containing Glutamic Acid
This protocol provides a general guideline for purifying the crude peptide after cleavage and deprotection.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% TFA.
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used for peptide purification.[2]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 5-10%) and hold for a few minutes to allow the peptide to bind to the column.
-
Apply a linear gradient of increasing mobile phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to separate closely related impurities like the pyroglutamate form or diastereomers.[3]
-
Monitor the elution of the peptide at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing Glu(OMe).
Caption: Troubleshooting logic for common impurities.
References
Preventing racemization of Fmoc-Glu(OMe)-OH during activation.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of Fmoc-Glu(OMe)-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?
A1: Racemization is the conversion of a pure enantiomer of an amino acid into a mixture of both its L and D forms. In peptide synthesis, starting with the naturally occurring L-amino acids is crucial. The activation of the carboxylic acid of an N-protected amino acid, such as this compound, is a necessary step for peptide bond formation. However, this activation can inadvertently lead to the loss of stereochemical integrity at the alpha-carbon, resulting in the incorporation of the unnatural D-isomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids during activation?
A2: The most common mechanism for racemization of Fmoc-protected amino acids during activation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group of the Fmoc-amino acid can cyclize to form this planar, achiral intermediate. The proton at the alpha-carbon of the oxazolone (B7731731) is acidic and can be easily abstracted by a base. Subsequent nucleophilic attack by the amine component of the growing peptide chain on the oxazolone ring can occur from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomeric peptide. A less common pathway is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.
Q3: Are certain amino acids more prone to racemization than others?
A3: Yes, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization. While Glutamic acid (Glu) and its derivatives are not considered as high-risk as His or Cys, racemization can still be a significant issue, especially with highly activating coupling reagents and extended reaction times.
Troubleshooting Guide: Preventing Racemization of this compound
Problem: I am observing a significant level of D-isomer incorporation after coupling this compound.
This troubleshooting guide will walk you through a systematic approach to identify and mitigate the causes of racemization during the activation and coupling of this compound.
Step 1: Evaluate Your Activation Method and Coupling Reagents
The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in preventing racemization.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents form active esters in situ and are generally considered "low-racemization" options. However, the choice of the underlying additive in their formulation (e.g., HOBt vs. HOAt) and the reaction conditions still play a significant role.
Recommendation: If you are experiencing high levels of racemization, consider switching to a more modern and efficient coupling reagent. For particularly sensitive couplings, COMU is a highly recommended option due to its superior performance in suppressing racemization.
Data Presentation: Impact of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive Combination | % D-Isomer (Racemization) | Reference |
| HBTU/DIPEA | 13.2% | [1] |
| HATU/DIPEA | 10.8% | [1] |
| COMU/DIPEA | 10.5% | [1] |
Note: The level of racemization is highly dependent on the specific amino acid, the coupling partner, and the reaction conditions.
Step 2: Optimize the Base and Reaction Conditions
The presence of a base is often necessary, especially with onium salt reagents, but it can also promote racemization by facilitating the abstraction of the alpha-proton.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used. DIPEA is a stronger base and can lead to higher levels of racemization compared to the weaker base NMM.
-
Sterically Hindered Bases: For amino acids that are particularly sensitive to racemization, a more sterically hindered and weaker base like 2,4,6-collidine can be beneficial.
Recommendation: If you suspect the base is contributing to racemization, consider switching from DIPEA to NMM or, for highly sensitive couplings, to 2,4,6-collidine. Also, ensure you are using the correct stoichiometry of the base.
Step 3: Control the Pre-activation Time and Temperature
Prolonged pre-activation times can increase the risk of racemization as the activated amino acid exists in a reactive state for a longer period.
Recommendation: Minimize the pre-activation time to only what is necessary for the formation of the active ester before adding it to the deprotected resin. Perform the coupling at room temperature, as elevated temperatures can accelerate racemization.
Step 4: Verify the Purity of Your this compound
Ensure that the starting material is of high enantiomeric purity. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically >99.0% enantiomeric excess (ee).[2]
Recommendation: If you suspect the quality of your starting material, analyze its enantiomeric purity using chiral HPLC.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Glu(OtBu)-OH using HATU/DIPEA
This protocol outlines a standard procedure for the coupling of Fmoc-Glu(OtBu)-OH, a close analog of this compound, in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and HATU in DMF.
-
Add DIPEA to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Chiral HPLC Analysis of Fmoc-Glu(OtBu)-OH Enantiomers
This protocol provides a method for determining the enantiomeric purity of Fmoc-Glu(OtBu)-OH.[3]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column: Lux 5 µm Cellulose-2 (250 x 4.6 mm)
-
Mobile Phase: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min (isocratic)
-
Injection Volume: 5 µL
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve a small amount of Fmoc-Glu(OtBu)-OH in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (typically less than 25 minutes).
-
Integrate the peak areas of the D and L enantiomers to determine the enantiomeric excess (% ee).
Visualizations
References
Technical Support Center: Enhancing Peptide Solubility with Fmoc-Protected Glutamic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges during solid-phase peptide synthesis (SPPS). While focusing on the principles of using Fmoc-protected glutamic acid derivatives to mitigate these issues, we will address the role of side-chain protecting groups, with specific reference to Fmoc-Glu(OMe)-OH and its more commonly used counterpart, Fmoc-Glu(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation and poor solubility during SPPS?
A1: Peptide aggregation during SPPS is a significant challenge primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains. This association can lead to the formation of stable secondary structures, such as β-sheets. Hydrophobic peptide sequences are particularly susceptible to aggregation as the non-polar side chains tend to associate, which facilitates hydrogen bond formation. This aggregation can result in poor solvation of the peptide-resin complex, leading to incomplete coupling and deprotection steps, ultimately causing lower synthesis yields and product purity.[1][2][3]
Q2: How can incorporating glutamic acid derivatives like this compound or Fmoc-Glu(OtBu)-OH improve peptide solubility?
A2: Incorporating glutamic acid derivatives can help disrupt the intermolecular hydrogen bonding that leads to aggregation. The bulky side chains of these protected amino acids can act as "disrupting" elements within the peptide sequence. While specific data on this compound is limited, the principle is similar to the well-documented use of Fmoc-Glu(OtBu)-OH. The tert-butyl (OtBu) group is a bulky side-chain protecting group that enhances stability and solubility.[4] By creating steric hindrance, these residues can interfere with the close packing of peptide chains, thereby preventing the formation of β-sheets and improving solvation of the peptide-resin complex.
Q3: What is the difference between using this compound and Fmoc-Glu(OtBu)-OH?
A3: The primary difference lies in the side-chain ester protecting group: a methyl ester (-OMe) versus a tert-butyl ester (-OtBu). The tert-butyl group is significantly bulkier than the methyl group, which can be more effective at disrupting peptide aggregation. Furthermore, the cleavage conditions for these groups differ. The tert-butyl ester is acid-labile and is typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[5] Methyl esters are more stable and may require different deprotection strategies, which could complicate the synthesis workflow. Due to its effectiveness and compatibility with standard Fmoc-SPPS protocols, Fmoc-Glu(OtBu)-OH is more commonly used.
Q4: Are there other strategies to overcome peptide aggregation during synthesis?
A4: Yes, several other strategies can be employed to mitigate peptide aggregation:
-
Chaotropic Salts: Adding chaotropic salts like CuLi, NaClO4, or KSCN can help disrupt hydrogen bonding.[1]
-
Alternative Solvents: Switching to solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can improve solvation.[1]
-
Elevated Temperature: Performing coupling reactions at higher temperatures can help break up aggregates.[3]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[3][4]
-
Dmb/Hmb Protected Amino Acids: Using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can also prevent aggregation.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| Incomplete or slow Fmoc deprotection | Peptide aggregation is preventing the piperidine (B6355638) solution from accessing the Fmoc group. | - Extend the deprotection time.- Add a stronger base, such as DBU, to the deprotection solution.[1]- Switch to a more polar solvent like NMP to improve swelling.[1] |
| Incomplete coupling reactions (positive ninhydrin (B49086) test) | Aggregation is sterically hindering the activated amino acid from reaching the N-terminus of the growing peptide chain. | - Increase the reaction temperature; microwave-assisted synthesis can be effective.[3]- Use a more powerful coupling reagent like HATU or HBTU.- Incorporate a structure-disrupting amino acid derivative, such as Fmoc-Glu(OtBu)-OH or a pseudoproline dipeptide, in the subsequent coupling step.[4] |
| Resin fails to swell properly | The peptide-resin complex has aggregated, preventing proper solvation. | - Switch to a solvent with better solvating properties, such as NMP or a DMF/DMSO mixture.[1]- Sonicate the reaction vessel to help break up aggregates.[1]- Consider resynthesizing the peptide with aggregation-disrupting modifications. |
| Low final peptide yield and purity | Accumulation of deletion sequences and other impurities due to incomplete deprotection and coupling steps caused by aggregation. | - Optimize the synthesis protocol by incorporating one or more of the strategies mentioned above (e.g., elevated temperature, chaotropic agents, modified amino acids).- Purify the crude peptide using reverse-phase HPLC with an optimized gradient. |
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for manual Fmoc-SPPS.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add dimethylformamide (DMF) to swell the resin for at least 1 hour.[6]
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[6]
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.
-
Add an activator base (e.g., DIPEA, NMM) to the amino acid solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours, or until a negative ninhydrin test is observed.
-
Drain the coupling solution and wash the resin with DMF.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.
-
Wash the resin with DMF.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
Visualizing Workflows and Mechanisms
Caption: A logical workflow for identifying and addressing peptide aggregation during solid-phase peptide synthesis.
Caption: How bulky side chains like Glu(OtBu) disrupt the hydrogen bonding that leads to peptide aggregation.
References
Choosing the right cleavage cocktail for peptides with Glu(OMe).
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for choosing the right cleavage cocktail for peptides containing glutamic acid methyl ester (Glu(OMe)).
Frequently Asked Questions (FAQs)
Q1: Is the Glu(OMe) side chain cleaved during standard TFA treatment?
The methyl ester of the glutamic acid side chain (Glu(OMe)) is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). Unlike more labile protecting groups like t-butyl esters, the methyl ester is more robust and is expected to remain intact during the cleavage of the peptide from the resin.
Q2: What is the primary concern when cleaving a peptide with Glu(OMe)?
The main objective is to cleave the peptide from the solid support and remove all other side-chain protecting groups while preserving the integrity of the Glu(OMe) methyl ester. Potential, though less common, side reactions to be mindful of include partial hydrolysis of the methyl ester to glutamic acid (Glu) or transesterification if alcohols are present in the cleavage cocktail in high concentrations or for extended periods.
Q3: What is a good starting cleavage cocktail for a peptide containing Glu(OMe)?
A good starting point for a peptide containing Glu(OMe), especially if it does not contain other sensitive residues, is a standard and relatively "mild" cleavage cocktail. A widely used and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . This mixture is effective for cleaving most peptides from the resin while the scavengers (TIS and water) protect against reactive cationic species.
Q4: What should I do if my peptide also contains other sensitive amino acids like Trp, Cys, or Met?
If your peptide contains other sensitive residues in addition to Glu(OMe), you will need to use a more complex cleavage cocktail with additional scavengers. The goal is to protect these sensitive residues without adversely affecting the Glu(OMe) group. See the table below for recommendations.
Q5: How can I detect potential side reactions involving Glu(OMe)?
The best way to detect any modification of your peptide is through high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
-
HPLC: A change in the retention time of your peptide could indicate a modification. For example, the free carboxylic acid of a hydrolyzed peptide will likely have a different retention time than the methyl ester.
-
Mass Spectrometry: This is the most definitive way to identify modifications.
-
Hydrolysis: Look for a mass decrease of 14 Da (loss of CH₂) corresponding to the conversion of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH).
-
Transesterification: If you have used a different alcohol (e.g., ethanol) as a scavenger, look for a corresponding mass change.
-
Recommended Cleavage Cocktails for Peptides with Glu(OMe)
The following table provides recommendations for cleavage cocktails depending on the presence of other sensitive amino acids in your peptide sequence.
| Peptide Composition | Recommended Cleavage Cocktail | Reagents (v/v/v) | Rationale |
| Glu(OMe) only or with non-sensitive residues | Standard Cocktail | TFA / TIS / Water | 95 / 2.5 / 2.5 |
| Glu(OMe) with Trp | Reagent B (modified) | TFA / Water / TIS / EDT | 94 / 2.5 / 1 / 2.5 |
| Glu(OMe) with Met | Reagent H (simplified) | TFA / TIS / Anisole | 90 / 5 / 5 |
| Glu(OMe) with Cys | Standard with Thiol | TFA / TIS / Water / EDT | 94 / 1 / 2.5 / 2.5 |
| Glu(OMe) with multiple sensitive residues (Trp, Met, Cys) | Reagent K | TFA / Water / Phenol / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 |
Detailed Experimental Protocol: Cleavage of a Glu(OMe)-Containing Peptide
This protocol describes a conservative cleavage method for a peptide containing Glu(OMe) and other sensitive residues, using a modified Reagent B.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel (with a frit and cap)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cocktail Preparation: In a separate glass container, carefully prepare the cleavage cocktail. For 100 mg of resin, 2 mL of cocktail is typically sufficient. For a cocktail of TFA/Water/TIS/EDT (94:2.5:1:2.5), this would be:
-
1.88 mL of TFA
-
0.05 mL of deionized water
-
0.02 mL of TIS
-
0.05 mL of EDT
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Cap the vessel securely.
-
Incubation: Place the vessel on a shaker or rocker and agitate gently at room temperature for 2-3 hours.
-
Peptide Elution: After incubation, filter the cleavage cocktail containing the dissolved peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume (e.g., 0.5 mL) of fresh TFA to ensure complete recovery of the peptide. Combine the washes with the initial filtrate.
-
Peptide Precipitation: In a larger centrifuge tube, add 10 volumes of cold diethyl ether (e.g., 25 mL for 2.5 mL of TFA solution). Slowly add the TFA solution containing the peptide into the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubation for Precipitation: Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Peptide Pelleting: Centrifuge the tube at a low speed (e.g., 3000 x g) for 5 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Add another 10 mL of cold ether, gently break up the pellet, vortex, and centrifuge again. Repeat this washing step one more time to remove residual scavengers.
-
Drying: After the final wash and decanting, dry the peptide pellet under a gentle stream of nitrogen gas until it forms a white powder. For complete drying, place the open tube in a desiccator under vacuum for several hours.
-
Analysis: Dissolve a small amount of the dried peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to confirm purity and the integrity of the Glu(OMe) group.
Visual Guide: Troubleshooting Cleavage of Glu(OMe) Peptides
The following flowchart provides a decision-making guide for selecting the appropriate cleavage strategy for your peptide containing Glu(OMe).
Stability and proper storage conditions for Fmoc-Glu(OMe)-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Fmoc-Glu(OMe)-OH, along with troubleshooting for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
In Solution: For solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for Fmoc-protected amino acids like this compound include:
-
Premature Deprotection: The Fmoc group is labile to basic conditions. Exposure to bases, including some amines used in peptide synthesis, can lead to the premature removal of the Fmoc group, resulting in the formation of deletion sequences.
-
Hydrolysis: The methyl ester on the side chain can be susceptible to hydrolysis under strongly acidic or basic conditions, converting it back to a carboxylic acid.
-
Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid derivative can undergo intramolecular cyclization to form a pyroglutamate residue, especially during the coupling step or under acidic conditions. This side reaction is a common issue in the synthesis of peptides containing N-terminal glutamic acid.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be effectively assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector at 265 nm, where the Fmoc group has a strong absorbance.
Q4: What are the common side reactions when using this compound in Solid-Phase Peptide Synthesis (SPPS)?
A4: Besides pyroglutamate formation, a key side reaction to be aware of is aspartimide formation if an aspartic acid residue is present in the peptide sequence. This is a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection steps. While this is more specific to aspartic acid, it highlights the general sensitivity of acid side chains to side reactions in Fmoc-SPPS.
Troubleshooting Guides
Issue: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step.
-
Presence of deletion sequences (peptide mass minus the mass of Glu(OMe)) in the final product analysis by mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Steric Hindrance | Double couple the this compound. If the issue persists, consider using a more potent activating agent such as HATU or HCTU. |
| Peptide Aggregation on Resin | Swell the resin adequately before synthesis. Consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt to the coupling reaction. |
| Insufficient Reagent Equivalents | Ensure you are using a sufficient excess of the Fmoc-amino acid and coupling reagents (typically 3-5 equivalents relative to the resin loading). |
| Poor Quality of Reagents | Use high-purity this compound and fresh, high-quality coupling reagents and solvents. |
Issue: Pyroglutamate Formation
Symptoms:
-
Mass spectrometry analysis of the final peptide shows a peak corresponding to the desired peptide minus 17 Da (loss of ammonia (B1221849) from the N-terminus).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Prolonged exposure to acidic conditions during cleavage. | Minimize the cleavage time and ensure efficient scavenging of cations. |
| Side reaction during coupling. | Use pre-activation of the this compound before adding it to the resin. This can reduce the time the free N-terminal amine is exposed to the activated carboxyl group. |
| Presence of residual base during coupling. | Ensure thorough washing of the resin after the deprotection step to remove all traces of piperidine. |
Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on general knowledge of Fmoc-amino acid stability. Actual stability will depend on the specific experimental conditions.
| Condition | Parameter | Duration | Expected Degradation (%) | Primary Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 5-10% | Hydrolyzed side-chain ester, Fmoc deprotection |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | > 50% | Fmoc deprotection, Hydrolyzed side-chain ester |
| Oxidative | 3% H₂O₂ | 24 hours | < 5% | Minor oxidation products |
| Thermal | 60°C | 7 days | < 5% | Minor degradation |
| Photostability | ICH Q1B light exposure | 7 days | < 2% | Minor degradation |
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile in water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.2 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days in the dark.
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B. Protect a control sample from light.
-
Analysis: Analyze all samples, along with an untreated control, using the stability-indicating RP-HPLC method described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Technical Support Center: Monitoring Fmoc-Glu(OMe)-OH Coupling Reactions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on monitoring the completion of Fmoc-Glu(OMe)-OH coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for monitoring the completion of this compound coupling in real-time?
A1: The most common method for monitoring the completion of coupling reactions during SPPS is the Kaiser test, also known as the ninhydrin (B49086) test.[1] This colorimetric test detects the presence of free primary amines on the resin-bound peptide. A negative result (the beads and solution remain yellow or colorless) indicates that the coupling reaction is complete, as there are no remaining free amino groups to react with the ninhydrin.[1]
Q2: Are there any specific challenges associated with monitoring this compound coupling?
A2: While this compound is not typically classified as a "difficult" amino acid to couple, potential challenges can arise from steric hindrance, especially when coupling to a bulky amino acid or a sterically hindered resin. In such cases, the reaction may be slower, requiring longer coupling times or the use of more potent coupling reagents. It is crucial to monitor the reaction closely to ensure completion.
Q3: Can the Kaiser test give false results when working with this compound?
A3: False positives with the Kaiser test are possible. The Fmoc protecting group can be somewhat labile to the pyridine (B92270) used in the Kaiser test reagents, especially with prolonged heating, which can lead to a false positive blue color.[1][2] Therefore, it is crucial to follow the heating time specified in the protocol strictly.
Q4: What is pyroglutamate (B8496135) formation, and can it occur during the coupling of this compound?
A4: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid or glutamine residue, resulting in a blocked N-terminus. This side reaction is more prevalent with N-terminal glutamine and is catalyzed by both acidic and basic conditions.[3][4][5] While it is most common for the N-terminal residue, the conditions during SPPS, particularly the basic conditions of Fmoc deprotection, can potentially lead to low levels of this side reaction if glutamic acid is at the N-terminus of the growing peptide chain.[4] Careful control of reaction conditions, such as using shorter deprotection times, can help minimize this.[4]
Q5: How can I use HPLC to assess the completeness of my this compound coupling reaction?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the purity of the final crude peptide after cleavage from the resin.[6] Incomplete coupling of this compound will result in a deletion sequence (the target peptide missing the glutamic acid residue). This deletion peptide will have a different retention time on a reverse-phase HPLC column compared to the full-length desired peptide. By analyzing the chromatogram, you can identify the presence and relative amount of such impurities, which provides a retrospective assessment of the coupling efficiency.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after initial coupling | Incomplete coupling reaction. | 1. Recouple: Perform a second coupling step using fresh reagents.[1] 2. Extend reaction time: Increase the coupling time (e.g., from 1 hour to 2 hours or overnight).[7] 3. Change coupling reagent: Switch to a more powerful coupling reagent like HATU or HCTU.[8][9] |
| Persistently positive Kaiser test after recoupling | Steric hindrance or peptide aggregation. | 1. Use a stronger coupling reagent: If not already done, switch to HATU or COMU.[10] 2. Change solvent: Use a more solubilizing solvent like NMP or a DMF/DCM mixture.[1] 3. Capping: Cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences in subsequent steps.[1] |
| HPLC of crude peptide shows a significant peak corresponding to a deletion sequence | Inefficient coupling of this compound during synthesis. | 1. Optimize coupling protocol: For future syntheses, use a more efficient coupling reagent, increase the equivalents of amino acid and coupling reagents, and/or extend the coupling time for the this compound step. 2. Purification: Purify the desired peptide from the deletion sequence using preparative HPLC. |
| Kaiser test result is ambiguous (e.g., faint blue or brownish color) | Incorrect test procedure or presence of secondary amines. | 1. Review Kaiser test protocol: Ensure correct reagent preparation and incubation time/temperature. 2. Consider alternative tests: If coupling to a secondary amine (like proline), the Kaiser test will give a reddish-brown color. The chloranil (B122849) test can be used for a clearer result with secondary amines.[1] |
Quantitative Data Summary
The following table provides general guidelines for coupling times and expected efficiencies with different classes of coupling reagents. Note that optimal conditions can vary depending on the specific peptide sequence, resin, and other reaction parameters.
| Coupling Reagent Class | Example Reagent | Typical Coupling Time | General Coupling Efficiency | Notes |
| Carbodiimides | DIC/HOBt | 30 - 120 minutes | Good to Excellent | Cost-effective and widely used. The formation of diisopropylurea byproduct can sometimes be difficult to wash away.[11][12] |
| Uronium/Aminium Salts | HBTU, HCTU | 15 - 60 minutes | Excellent | Fast and efficient, generally leading to high yields with low racemization.[13][14] |
| Phosphonium Salts | PyBOP | 15 - 60 minutes | Excellent | Very rapid and efficient couplings. Byproducts are generally easy to remove.[9] |
| Immonium/Uronium Salts | HATU, COMU | 5 - 30 minutes | Excellent to Superior | Highly reactive and particularly effective for sterically hindered couplings. Considered some of the most efficient coupling reagents available.[8][10] |
Experimental Protocols
Kaiser Test Protocol
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Positive result. Free primary amines are present, indicating an incomplete coupling reaction.
-
Yellow/Colorless: Negative result. No free primary amines are present, indicating a complete coupling reaction.[1]
-
Brownish-Red: Indicates the presence of an N-terminal proline.
HPLC Analysis Protocol (Post-Synthesis)
Objective: To assess the purity of the crude peptide and identify potential deletion sequences resulting from incomplete coupling.
Materials:
-
Crude peptide cleaved from the resin.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (B52724) (ACN).
-
Trifluoroacetic acid (TFA).
-
Reverse-phase C18 HPLC column.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Method:
-
Flow rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The major peak should correspond to the desired full-length peptide.
-
Peaks eluting earlier than the main product peak may correspond to deletion sequences, which are typically more polar.
-
Confirm the identity of the peaks using mass spectrometry.
-
Visualizations
Caption: Workflow for monitoring this compound coupling using the Kaiser test.
Caption: Troubleshooting logic for a positive Kaiser test after coupling.
References
- 1. peptide.com [peptide.com]
- 2. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 3. mesalabs.com [mesalabs.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. chempep.com [chempep.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Fmoc-Glu(OMe)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, the purity and identity of protected amino acids are of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of Fmoc-Glu(OMe)-OH, a key building block in the synthesis of complex peptides. This guide is supported by experimental data drawn from scientific literature and established analytical protocols.
Introduction to this compound Analysis
N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid α-methyl ester, or this compound, is a derivative of glutamic acid widely used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the amine and the methyl ester on the side-chain carboxyl group allow for controlled and sequential peptide bond formation. Ensuring the high purity of this reagent is critical to avoid the introduction of impurities that can complicate peptide synthesis and purification. HPLC and mass spectrometry are the primary analytical techniques for quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of Fmoc-protected amino acids. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, reversed-phase HPLC is the most common method.
Alternative HPLC Detectors
While UV detection is standard, other detectors can offer advantages for purity analysis of amino acids that lack a strong chromophore, although this compound is readily detectable by UV due to the Fmoc group. For comprehensive impurity profiling, especially for unknown impurities, alternative detectors can be valuable.
-
Charged Aerosol Detector (CAD): Provides a more uniform response for non-volatile analytes compared to UV, which is dependent on the presence of a chromophore.
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, it is useful for detecting compounds that do not have a UV chromophore.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides mass information for each separated peak, aiding in impurity identification.
Experimental Protocol: Reversed-Phase HPLC of this compound
This protocol outlines a typical reversed-phase HPLC method for purity assessment.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound dissolved in Mobile Phase A or a mixture of A and B (e.g., 1 mg/mL)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 265 nm, the characteristic absorbance wavelength for the Fmoc group.
-
Calculate the purity based on the relative peak area of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the identity (molecular weight) of this compound and for identifying impurities. When coupled with a separation technique like HPLC or UPLC, it provides both retention time and mass information.
Expected Mass and Fragmentation
The molecular weight of this compound is 383.39 g/mol . In positive ion mode electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ would have an m/z of 384.4.
-
Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected amino acids.
-
Loss of the methyl ester group.
-
Decarboxylation.
Experimental Protocol: LC-MS of this compound
This protocol describes a general approach for confirming the identity of this compound using LC-MS.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 UPLC/HPLC column
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample: this compound dissolved in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume of the sample (e.g., 1-5 µL).
-
Run a suitable gradient to elute the compound.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Confirm the presence of the [M+H]⁺ ion at m/z 384.4.
Comparison of Analytical Techniques
The following table summarizes the performance of HPLC-UV, LC-MS, and other relevant techniques for the analysis of this compound.
| Technique | Primary Use | Advantages | Disadvantages | Typical Purity Determination |
| HPLC-UV | Purity assessment | Robust, reproducible, widely available, quantitative. | Does not provide mass information for impurity identification. | ≥ 98% (by peak area) |
| LC-MS | Identity confirmation, impurity identification | Provides molecular weight information, highly sensitive. | Can be less quantitative than HPLC-UV without careful calibration. | Confirms mass of the main peak. |
| UPLC-UV/MS | High-throughput purity and identity analysis | Faster analysis times, better resolution, and higher sensitivity than HPLC. | Higher initial instrument cost. | Similar to HPLC and LC-MS. |
| Quantitative NMR (qNMR) | Absolute purity determination | Provides structural information and can determine absolute purity without a reference standard. | Lower sensitivity than HPLC, requires a higher concentration of the sample. | Can provide a highly accurate, absolute purity value. |
| Capillary Electrophoresis (CE) | Purity and enantiomeric purity analysis | High separation efficiency, low sample and reagent consumption. | Can have lower reproducibility than HPLC. | Can be used for purity and to resolve enantiomers. |
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for HPLC and LC-MS analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Workflow for LC-MS identity confirmation.
Logical Relationship of Combined Analysis
For comprehensive quality control, HPLC and MS data are used synergistically.
Caption: Combining HPLC and MS data for analysis.
Conclusion
Both HPLC and mass spectrometry are indispensable tools for the quality control of this compound. HPLC with UV detection is a robust and reliable method for routine purity assessment. Mass spectrometry, particularly when coupled with liquid chromatography, is essential for unambiguous identity confirmation and for the characterization of unknown impurities. For the most stringent quality control, especially in drug development, orthogonal methods such as qNMR and CE can provide valuable complementary data. The choice of analytical technique will depend on the specific requirements of the research or manufacturing stage, with a combination of methods providing the most comprehensive characterization of this compound.
A Comparative Guide to Fmoc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for successful solid-phase peptide synthesis (SPPS). The choice of side-chain protecting groups for trifunctional amino acids like glutamic acid can significantly impact peptide purity, yield, and the overall efficiency of the synthesis. This guide provides an objective comparison between two commonly used protected glutamic acid derivatives: Fmoc-Glu(OMe)-OH and the more conventional Fmoc-Glu(OtBu)-OH.
Introduction to Side-Chain Protection in Fmoc-SPPS
In Fmoc-based SPPS, the α-amino group of amino acids is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side-chains are protected by groups that are stable to the basic conditions used for Fmoc removal (typically 20% piperidine (B6355638) in DMF) but can be cleaved at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA).[1][2] This orthogonality is crucial for the stepwise elongation of the peptide chain without unwanted side reactions.[1][3]
Glutamic acid possesses a γ-carboxylic acid group that requires protection to prevent side reactions during peptide coupling. The tert-butyl (OtBu) ester is the standard and most widely used protecting group for this purpose in Fmoc chemistry.[4][5] The methyl ester (OMe) represents an alternative, albeit less common, protecting group. This guide will delve into the characteristics, advantages, and disadvantages of both, supported by established chemical principles and experimental considerations.
Head-to-Head Comparison: Fmoc-Glu(OtBu)-OH vs. This compound
The fundamental difference between these two building blocks lies in the stability and cleavage conditions of their respective side-chain protecting groups.
| Feature | Fmoc-Glu(OtBu)-OH | This compound |
| Molecular Weight | 425.47 g/mol [6] | 383.4 g/mol [7] |
| Side-Chain Protecting Group | tert-butyl ester (OtBu) | methyl ester (OMe) |
| Deprotection Condition | Strong acid (e.g., TFA)[8] | Basic (saponification) or strong acid with prolonged reaction[9] |
| Orthogonality in Fmoc-SPPS | Fully orthogonal[2][3] | Not fully orthogonal with standard Fmoc chemistry |
| Compatibility with Standard Cleavage | High (cleaved simultaneously with peptide from most resins)[8] | Low (requires separate, non-standard deprotection steps) |
| Potential Side Reactions | Tert-butylation of sensitive residues (e.g., Trp, Cys) if scavengers are not used.[2] | Racemization during saponification; incomplete cleavage.[9] |
| Common Usage | Standard and widely used in routine SPPS.[4][5] | Used in specific applications requiring orthogonal protection schemes where the ester is cleaved under conditions that do not affect other protecting groups. |
Chemical Structures and Deprotection Pathways
The deprotection pathways for the OtBu and OMe groups are fundamentally different, which dictates their application in SPPS.
Performance Comparison in SPPS
Fmoc-Glu(OtBu)-OH:
However, the cleavage of the OtBu group generates tert-butyl cations, which are reactive electrophiles. These can modify nucleophilic amino acid side chains, particularly tryptophan and cysteine, leading to undesired byproducts.[2] The inclusion of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is essential to quench these reactive species.
This compound:
The methyl ester is significantly more stable to acidic conditions than the tert-butyl ester. Standard TFA cleavage conditions that are sufficient to remove the OtBu group will not efficiently cleave the OMe group. Complete removal of the methyl ester typically requires basic conditions, such as saponification with sodium hydroxide.[9]
This presents a major challenge in the context of Fmoc-SPPS, as the Fmoc group itself is base-labile. Therefore, deprotection of the OMe group is not orthogonal to the temporary α-amino protecting group. Furthermore, saponification of peptide esters is known to be prone to racemization, which can compromise the stereochemical integrity of the final peptide.[9] While some methods for on-resin saponification exist, they are not standard and require careful optimization.
The primary utility of this compound lies in synthetic strategies where the methyl ester is intended to remain on the final peptide or in orthogonal schemes where a specific, non-acidolytic cleavage is desired.
Experimental Protocols
Protocol 1: Standard SPPS using Fmoc-Glu(OtBu)-OH
This protocol outlines the manual synthesis of a peptide containing a glutamic acid residue on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Glu(OtBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethylether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: SPPS and Deprotection Considerations for this compound
Incorporation of this compound follows the same coupling protocol as Fmoc-Glu(OtBu)-OH (Protocol 1, step 3). The key difference lies in the deprotection strategy.
Option A: Post-Cleavage Saponification (in solution)
-
Synthesize the peptide on a resin that allows for cleavage while keeping the OMe group intact (e.g., 2-chlorotrityl chloride resin with cleavage by 1% TFA in DCM).
-
After cleavage from the resin, the protected peptide is dissolved in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or acetonitrile).
-
A solution of NaOH or LiOH is added, and the reaction is monitored by HPLC until the saponification is complete.
-
The reaction is then neutralized, and the peptide is purified. Note: This method carries a high risk of racemization.[9]
Option B: On-Resin Saponification (less common)
This is a more complex procedure that requires careful optimization to avoid premature cleavage of the Fmoc group and other side reactions.
-
After coupling of this compound, the peptide chain elongation is completed.
-
Before the final cleavage from the resin, a specific on-resin saponification step would be required. This is not a standard procedure and would need significant development work.
Logical Relationship Diagram
Conclusion
For the vast majority of standard Fmoc-SPPS applications, Fmoc-Glu(OtBu)-OH is the superior choice. Its compatibility with standard cleavage and deprotection protocols makes it a robust and reliable building block, provided that appropriate scavengers are used to prevent side reactions from tert-butyl cations.
This compound is a specialized reagent that should be considered only in specific cases where its unique properties are required. These might include the synthesis of peptides with a C-terminal methyl ester or complex molecules requiring an orthogonal protection strategy that is incompatible with acid-labile groups. Researchers opting for this compound must be prepared to develop and optimize non-standard deprotection protocols and rigorously analyze the final product for potential racemization and other side products.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Glutamic Acid Protection: Methyl Ester vs. Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis and complex organic chemistry. For glutamic acid, a trifunctional amino acid, the protection of its side-chain γ-carboxyl group is critical to prevent unwanted side reactions and ensure the desired product's purity and yield. This guide provides an objective, data-supported comparison between two common ester protecting groups: the methyl (Me) ester and the tert-butyl (tBu) ester, with a particular focus on their application in modern Solid-Phase Peptide Synthesis (SPPS).
Core Comparison: Orthogonality in Fmoc-Based Synthesis
The primary advantage of the tert-butyl ester over the methyl ester in the context of the most prevalent SPPS strategy—Fmoc/tBu chemistry—lies in its orthogonality . The Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the α-amino group, is labile to basic conditions (typically 20% piperidine (B6355638) in DMF). An ideal side-chain protecting group must remain completely stable during these repeated base treatments and be removable at the end of the synthesis under conditions that do not degrade the peptide.
The tert-butyl ester excels in this role. It is highly stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[1] This allows for the simultaneous cleavage of the side-chain protecting groups and the release of the peptide from the resin in a single final step.[1][2]
In contrast, the methyl ester lacks this orthogonality. Its removal typically requires saponification (hydrolysis under strong basic conditions, e.g., using NaOH or LiOH) or harsh acidic hydrolysis.[3] Basic hydrolysis is incompatible with standard acid-labile resins (like Wang or Rink amide resins) and can promote significant side reactions, most notably racemization.[4][5]
Performance and Side Reactions: A Head-to-Head Analysis
The choice of protecting group directly impacts the purity of the final peptide by influencing the prevalence of side reactions.
Tert-Butyl Ester:
-
Primary Advantage: Considered the safest and most efficient choice for standard Fmoc-SPPS, effectively preventing intra-residue cyclization to form pyroglutamate.[6]
-
Side Reactions: The principal side reaction occurs during the final acid cleavage step. The tert-butyl cation (tBu⁺) formed upon cleavage is a reactive electrophile that can alkylate nucleophilic residues, particularly tryptophan and methionine.[7] This is effectively mitigated by using a "cleavage cocktail" containing scavengers like water, triisopropylsilane (B1312306) (TIPS), and ethanedithiol (EDT) to quench the cation.[8]
Methyl Ester:
-
Primary Disadvantage: The conditions required for deprotection are a major drawback.
-
Side Reactions: Saponification using strong bases is known to cause racemization at the α-carbon of the amino acid residue, compromising the stereochemical integrity of the final peptide.[4] Studies have shown that racemization during peptide synthesis, primarily during the coupling step, can be around 0.4% per cycle, and harsh deprotection conditions can exacerbate this issue.[4] Furthermore, basic conditions can promote other side reactions, such as aspartimide formation if aspartic acid is also present in the sequence.[2]
Quantitative Data Summary
Direct head-to-head quantitative comparisons in a single study are scarce. However, data from various sources allow for a comparative summary of expected performance. The high purity of commercially available Fmoc-Glu(OtBu)-OH (typically ≥99%) and its successful application in countless syntheses underscore its reliability.[9]
| Parameter | Methyl Ester (–OMe) | Tert-Butyl Ester (–OtBu) | Supporting Data/Rationale |
| Orthogonality (Fmoc SPPS) | Poor; deprotection (saponification) is incompatible with standard resins and other protecting groups. | Excellent; stable to base (Fmoc removal), labile to acid (final cleavage).[1] | |
| Deprotection Conditions | Strong base (e.g., LiOH, NaOH) or harsh acid.[3] | Strong acid (e.g., 95% TFA), typically with scavengers.[8] | |
| Typical Purity of Reagent | High purity L-Glutamic acid 5-methyl ester is available (≥99%).[10] | High purity Fmoc-Glu(OtBu)-OH is standard (≥99%).[9] | |
| Primary Side Reaction | Racemization during basic hydrolysis.[4] | Alkylation of sensitive residues by tBu⁺ during acidolysis (mitigated by scavengers). | |
| Yield & Purity of Peptide | Generally lower due to harsh deprotection and potential for side reactions. | High; it is the industry standard for ensuring high purity and yield in Fmoc SPPS.[6] |
Experimental Protocols
Protocol 1: Standard SPPS Coupling of Fmoc-Glu(OtBu)-OH
This protocol outlines a standard manual coupling step on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(OtBu)-OH (4 eq. relative to resin loading)
-
HBTU (3.9 eq.)
-
N,N'-Diisopropylethylamine (DIPEA) (8 eq.)
-
N,N-Dimethylformamide (DMF)
Methodology:
-
Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF to remove excess reagents.[8]
Protocol 2: Deprotection of Tert-Butyl Ester (Final Cleavage)
This protocol describes the final cleavage from the resin and removal of the tBu protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K): 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS), 2.5% 1,2-ethanedithiol (B43112) (EDT)
-
Cold diethyl ether
Methodology:
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the TFA filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.[8]
Protocol 3: Synthesis and Deprotection of Methyl Ester
Synthesis of Fmoc-Glu(OMe)-OH: A common route involves the esterification of a suitably protected glutamic acid derivative. For instance, starting from a compound with a protected alpha-amino group and a free gamma-carboxyl group, reaction with methanol (B129727) under acidic conditions (e.g., using thionyl chloride) can yield the methyl ester. The alpha-amino protecting group can then be swapped for Fmoc. A specific synthesis reports dissolving the starting material in a 1:1 mixture of DCM and TFA, stirring for 1 hour, and removing the solvent under reduced pressure to achieve deprotection of a tert-butyl group, followed by Fmoc protection to yield Fmoc-Glu-OMe with a 96% yield.[11]
Deprotection via Saponification (Illustrative):
-
Reaction Setup: Dissolve the methyl-ester-protected peptide in a solvent mixture such as THF/water or methanol/water.
-
Base Addition: Add an aqueous solution of LiOH or NaOH (typically 1-2 equivalents).
-
Monitoring: Stir the reaction at room temperature and monitor by HPLC or TLC until the starting material is consumed.
-
Quenching: Carefully neutralize the reaction mixture with a mild acid (e.g., 1N HCl).
-
Workup: Extract the product or purify directly via chromatography. Note that this solution-phase method is generally not performed on-resin in SPPS.
Visualization of Key Chemical Pathways
Protection and Deprotection Workflows
Caption: Comparative workflows for tert-butyl and methyl ester protection of glutamic acid.
Orthogonality in Fmoc Solid-Phase Peptide Synthesis
Caption: Orthogonality of protecting groups during Fmoc-SPPS elongation and final cleavage steps.
Conclusion
For standard Fmoc-based solid-phase peptide synthesis, the tert-butyl ester is unequivocally the superior protecting group for the side chain of glutamic acid . Its key advantage is its robust stability to the basic conditions required for chain elongation and its clean, efficient removal during the final acidic cleavage step. This orthogonality is fundamental to modern SPPS, enabling the synthesis of high-purity peptides with high yields.
While the methyl ester is a valid protecting group for carboxylic acids in general organic synthesis, its deprotection conditions (saponification) are incompatible with the standard Fmoc-SPPS workflow and introduce a significant risk of racemization. Therefore, for researchers and drug development professionals aiming for efficient and reliable peptide synthesis, Fmoc-Glu(OtBu)-OH is the protecting group of choice .
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nbinno.com [nbinno.com]
- 11. Fmoc-Glu-OMe synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the NMR Spectroscopic Characterization of Peptides Containing γ-Methyl-Glutamic Acid (Glu(OMe))
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids, such as γ-methyl-glutamic acid (Glu(OMe)), into peptides is a key strategy in medicinal chemistry to enhance conformational stability, metabolic resistance, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This guide provides a comparative overview of the NMR spectroscopic features of peptides containing Glu(OMe), including representative data, detailed experimental protocols, and workflow diagrams to facilitate their characterization.
Data Presentation: Comparative NMR Chemical Shifts
The introduction of a methyl ester at the γ-carboxyl group of a glutamic acid residue induces characteristic changes in the NMR chemical shifts of the side-chain protons and carbons. While extensive, specific datasets for a wide range of Glu(OMe)-containing peptides are not centrally cataloged, the following table summarizes typical ¹H and ¹³C chemical shift ranges for a Glu(OMe) residue within a peptide, compared to its unmodified counterpart, glutamic acid (Glu). These values are compiled from general knowledge of peptide NMR and data on similar modified amino acids.[1][2][3][4]
Table 1: Comparison of Typical ¹H and ¹³C Chemical Shift Ranges (in ppm) for Glutamic Acid (Glu) and γ-Methyl-Glutamic Acid (Glu(OMe)) Residues in a Peptide.
| Atom | Glutamic Acid (Glu) | γ-Methyl-Glutamic Acid (Glu(OMe)) | Notes |
| ¹H | |||
| Hα | 4.2 - 4.5 | 4.2 - 4.5 | Minimal change expected. |
| Hβ | 1.9 - 2.2 | 2.0 - 2.3 | Slight downfield shift possible. |
| Hγ | 2.2 - 2.5 | 2.3 - 2.6 | Downfield shift due to esterification. |
| OMe | - | ~3.6 - 3.7 | Characteristic singlet peak. |
| ¹³C | |||
| Cα | 54 - 56 | 54 - 56 | Minimal change expected. |
| Cβ | 28 - 31 | 28 - 31 | Minor shifts may occur. |
| Cγ | 34 - 36 | 34 - 36 | Minor shifts may occur. |
| Cδ | ~181 - 184 | ~174 - 176 | Significant upfield shift of the carboxyl carbon. |
| OMe | - | ~52 - 53 | Characteristic methyl carbon peak. |
Chemical shifts are dependent on the peptide sequence, secondary structure, solvent, and pH.
Experimental Protocols
The following are detailed methodologies for key NMR experiments essential for the characterization of peptides containing Glu(OMe).
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the Glu(OMe)-containing peptide using solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or a buffered solution such as 20 mM phosphate (B84403) buffer, pH 6.5). For organic-soluble peptides, deuterated organic solvents like DMSO-d₆ or CD₃OH can be used.
-
Concentration: The typical peptide concentration for NMR studies is between 1-5 mM.[1]
-
Internal Standard: Add a known concentration of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing.
1D ¹H NMR Spectroscopy
-
Purpose: To obtain a general overview of the proton signals and to identify the characteristic methyl ester singlet of the Glu(OMe) side chain.
-
Acquisition Parameters:
-
Spectrometer: 500 MHz or higher.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 128-256 for good signal-to-noise.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a spin system of an amino acid residue. This is crucial for assigning the Hα, Hβ, and Hγ protons of the Glu(OMe) residue.
-
Acquisition Parameters:
-
Pulse Sequence: A standard TOCSY sequence with a clean mixing sequence (e.g., MLEV-17 or DIPSI-2).
-
Mixing Time: 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin system.
-
Data Points: 2048 in the direct dimension (t₂) and 512 in the indirect dimension (t₁).
-
Number of Scans: 16-32 per increment.
-
2D ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), which is essential for determining the peptide's three-dimensional structure and the orientation of the Glu(OMe) side chain. ROESY is preferred for medium-sized molecules where the NOE may be close to zero.
-
Acquisition Parameters:
-
Pulse Sequence: Standard NOESY or ROESY pulse sequences.
-
Mixing Time: 150-300 ms for NOESY, optimized to be in the linear buildup region. For ROESY, a mixing time of around 150 ms is common.[5]
-
Data Points: 2048 in t₂ and 512 in t₁.
-
Number of Scans: 16-64 per increment.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded protons and carbons. This experiment is key for the unambiguous assignment of the carbons in the Glu(OMe) side chain, especially the characteristic OMe and Cδ signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard HSQC experiment with sensitivity enhancement.
-
Spectral Width: ~12 ppm in the ¹H dimension and ~180 ppm in the ¹³C dimension.
-
Data Points: 1024 in t₂ and 256 in t₁.
-
Number of Scans: 64-128 per increment.
-
Mandatory Visualizations
Experimental Workflow for NMR Characterization
Caption: Experimental workflow for the NMR characterization of a Glu(OMe)-containing peptide.
NOESY/ROESY Connectivity for Structural Analysis
Caption: Key NOESY/ROESY correlations for a Glu(OMe) residue in a peptide.
References
- 1. Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 4. [13C-NMR chemical shifts of amino acids and peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Coupling Efficiency of Fmoc-Protected Glutamic Acid Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. Glutamic acid, a key acidic amino acid, is often incorporated into peptide sequences. The choice of its side-chain protecting group can significantly impact coupling efficiency, side reactions, and overall synthesis yield and purity. This guide provides a detailed comparison of Fmoc-Glu(OMe)-OH and the more conventional Fmoc-Glu(OtBu)-OH.
While Fmoc-Glu(OtBu)-OH is the established standard for incorporating glutamic acid in Fmoc-based SPPS, the use of the methyl ester derivative, this compound, presents an alternative with its own set of theoretical advantages and potential drawbacks. Due to a lack of direct head-to-head comparative studies in published literature, this guide combines established principles of peptide chemistry, data from analogous derivatives, and general protocols to provide a comprehensive evaluation.
Performance at a Glance: A Comparative Analysis
The following table summarizes the key performance parameters of this compound versus Fmoc-Glu(OtBu)-OH and another common alternative, Fmoc-Glu(OAll)-OH.
| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Side-Chain Protection | Methyl ester | tert-Butyl ester | Allyl ester |
| Relative Steric Hindrance | Low | High | Low |
| Coupling Kinetics | Potentially faster due to lower steric hindrance (inferred). | Can be slower, especially with sterically hindered N-termini. | Potentially faster due to lower steric hindrance. |
| Deprotection Conditions | Strong acid (e.g., TFA), potentially requiring harsher conditions or longer times than tert-butyl ester. | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O). | Orthogonal; requires a palladium catalyst (e.g., Pd(PPh₃)₄). |
| Potential Side Reactions | - Pyroglutamate formation: Possible, especially if the glutamic acid residue is at the N-terminus. - Glutarimide (B196013) formation: A potential risk, analogous to aspartimide formation, particularly in sequences prone to this side reaction (e.g., Glu-Gly). - Transesterification: Possible with alcoholic scavengers during cleavage. | - t-Butylation: The released tert-butyl cation can modify sensitive residues like Trp and Cys if not adequately scavenged. | - Incomplete deprotection: Palladium-catalyzed deprotection can sometimes be incomplete. |
| Solubility | Good solubility in common SPPS solvents (e.g., DMF, NMP). | Excellent solubility in common SPPS solvents. | Good solubility in common SPPS solvents. |
| Cost-Effectiveness | Generally cost-effective. | Widely available and generally cost-effective. | Typically more expensive due to the allyl group and the need for a palladium catalyst. |
Key Considerations for Derivative Selection
Fmoc-Glu(OtBu)-OH: The Industry Standard
Fmoc-Glu(OtBu)-OH is the most widely used derivative for incorporating glutamic acid in Fmoc SPPS. Its popularity stems from the stability of the tert-butyl ester to the basic conditions used for Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and its clean removal under standard acidic cleavage conditions with trifluoroacetic acid (TFA). The primary challenge with this derivative is the generation of the reactive tert-butyl cation during cleavage, which can lead to the alkylation of sensitive amino acid side chains, such as tryptophan and cysteine. This necessitates the use of scavengers in the cleavage cocktail.
This compound: A Potentially Faster, but Riskier Alternative
The methyl ester of this compound offers lower steric hindrance compared to the bulky tert-butyl group. This could theoretically lead to faster and more efficient coupling reactions, particularly in sterically challenging sequences. However, the stability of the methyl ester during the repetitive piperidine treatments for Fmoc removal is a concern. While generally stable, some hydrolysis may occur over the course of a long synthesis.
A more significant concern is the potential for glutarimide formation, a side reaction analogous to the well-documented aspartimide formation seen with aspartic acid derivatives. This is particularly relevant in sequences containing a Glu-Gly or Glu-Ser motif. Glutarimide formation can lead to the formation of piperidide adducts and racemization at the α-carbon of the glutamic acid residue.
Experimental Protocols
The following is a general protocol for the manual solid-phase synthesis of a peptide containing a glutamic acid residue on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. This protocol can be adapted for both this compound and Fmoc-Glu(OtBu)-OH.
Materials:
-
Rink Amide MBHA resin
-
This compound or Fmoc-Glu(OtBu)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% H₂O
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound or Fmoc-Glu(OtBu)-OH) (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Visualizing the Workflow and Chemical Logic
To better understand the process, the following diagrams created using Graphviz illustrate the general workflow of SPPS and the key chemical transformations involved.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Side-chain deprotection of Glu(OMe) vs. Glu(OtBu).
Conclusion
The choice between this compound and Fmoc-Glu(OtBu)-OH depends on the specific requirements of the peptide being synthesized. Fmoc-Glu(OtBu)-OH remains the robust and reliable choice for most applications due to its predictable performance and the wealth of available data. The potential for side reactions is well-understood and can be mitigated with appropriate scavengers.
This compound may offer an advantage in terms of coupling kinetics in sterically demanding syntheses. However, researchers must be vigilant about the increased risk of side reactions, particularly glutarimide formation, and may need to optimize cleavage conditions to ensure complete deprotection of the methyl ester without degrading the peptide. For critical applications, a preliminary small-scale synthesis to evaluate the performance of this compound with the specific peptide sequence is highly recommended. Further research is needed to provide a direct quantitative comparison of these two derivatives to fully elucidate their respective efficiencies and drawbacks.
A Comparative Review of Glutamic Acid Protection Strategies in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of an appropriate protecting group for the side chain of glutamic acid (Glu) is a critical decision that significantly impacts the yield, purity, and overall success of peptide synthesis. This guide provides an objective comparison of common glutamic acid protection strategies, primarily within the framework of Fmoc-based solid-phase peptide synthesis (SPPS), supported by available experimental data and detailed methodologies.
Comparison of Common Glutamic Acid Protecting Groups
The choice of a protecting group for the γ-carboxyl group of glutamic acid is dictated by the overall protection strategy of the peptide synthesis, particularly the need for orthogonal deprotection for on-resin modifications such as cyclization or branching. The most widely used protecting groups in Fmoc SPPS are the tert-butyl (OtBu) ester, the allyl (OAll) ester, and the 2-phenylisopropyl (2-PhiPr) ester.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages | Potential Side Reactions |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | Stable to piperidine (B6355638); cleaved simultaneously with other tBu-based protecting groups and resin cleavage.[1] | Not suitable for on-resin side-chain manipulation. | Pyroglutamate (B8496135) formation, especially at the N-terminus.[2][3] |
| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃).[3][4] | Orthogonal to both acid- and base-labile protecting groups, allowing for selective deprotection on-resin.[4][5] | Requires an inert atmosphere; potential for palladium contamination.[6] | Incomplete deprotection; potential for side reactions if the catalyst is poisoned.[6] |
| 2-Phenylisopropyl (2-PhiPr) | -C(CH₃)₂Ph | Mild acid (e.g., 1% TFA in DCM).[4] | Orthogonal to tBu-based protecting groups; offers good protection against aspartimide formation in analogous aspartic acid cases. | May not be completely stable to repeated piperidine treatments in long syntheses. | Potential for premature deprotection under strongly acidic conditions used for cleavage from some resins. |
| 4-Pyridylmethyl (Pym) | -CH₂-C₅H₄N | Hydrogenation.[7] | Enables charge state switching of acidic peptides for improved mass spectrometry analysis.[7] | Requires specific hydrogenation conditions which may not be compatible with all peptide sequences or solid supports. |
Experimental Protocols
Below are detailed methodologies for the deprotection of the most common glutamic acid side-chain protecting groups used in Fmoc SPPS.
Deprotection of the tert-Butyl (OtBu) Group
The OtBu group is the standard, non-orthogonal protecting group for glutamic acid in Fmoc/tBu SPPS. Its removal is typically performed concurrently with the final cleavage of the peptide from the resin.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Following the final Fmoc deprotection and any N-terminal modification, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional stirring for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Orthogonal Deprotection of the Allyl (OAll) Group
The allyl ester provides an orthogonal protection strategy, allowing for selective deprotection on the solid support.
Reagents:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃)
-
Solvent: Dichloromethane (DCM), degassed
-
Washing Solvents: DCM, N,N-Dimethylformamide (DMF), 0.5% Sodium diethyldithiocarbamate (B1195824) in DMF
Procedure:
-
Swell the peptidyl-resin in degassed DCM in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to the resin substitution) and PhSiH₃ (20 equivalents) in degassed DCM.
-
Add the catalyst solution to the resin and agitate the suspension at room temperature.
-
Repeat the treatment 2-3 times for 30 minutes each to ensure complete deprotection.[3]
-
To remove residual palladium, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF.[3]
-
Wash the resin thoroughly with DMF and DCM.
-
The deprotected glutamic acid side chain is now available for on-resin modification.
Orthogonal Deprotection of the 2-Phenylisopropyl (2-PhiPr) Group
The 2-PhiPr ester offers another level of orthogonality, being removable under mildly acidic conditions that do not cleave tBu-based protecting groups.
Reagents:
-
Deprotection Solution: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM
-
Washing Solvents: DCM, DMF
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with the 1% TFA in DCM solution for 10-15 minutes at room temperature.
-
Repeat the treatment to ensure complete deprotection.
-
Wash the resin with DCM.
-
Neutralize the resin with the 10% DIPEA in DCM solution.
-
Wash the resin thoroughly with DCM and DMF.
-
The deprotected glutamic acid side chain is now ready for subsequent reactions.
Visualizing Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the deprotection workflows and the chemical structures of the discussed protecting groups.
Mitigating Side Reactions: Pyroglutamate Formation
A common side reaction involving glutamic acid, particularly when it is at the N-terminus, is the formation of pyroglutamate.[2][3] This intramolecular cyclization can lead to chain termination and purification challenges. Strategies to minimize pyroglutamate formation include:
-
Immediate Coupling: After the deprotection of the preceding amino acid, the protected glutamic acid should be coupled without delay.[2]
-
Use of Bulky Protecting Groups: While not always completely effective, the steric hindrance of the side-chain protecting group can influence the rate of cyclization.
-
Optimized Coupling Reagents: The choice of coupling reagent can impact the rate of pyroglutamate formation. Using highly efficient reagents can drive the desired intermolecular coupling over the intramolecular cyclization.
Conclusion
The selection of a glutamic acid protection strategy is a multifaceted decision that depends on the specific requirements of the peptide being synthesized. For routine linear peptide synthesis using the Fmoc/tBu approach, the OtBu group is the standard choice due to its stability and ease of removal during final cleavage.[1] When orthogonal deprotection is necessary for on-resin modifications, the OAll group is a robust and widely used option, offering excellent stability to both acidic and basic conditions.[4][5] The 2-PhiPr group provides a useful alternative for orthogonal deprotection under mild acidic conditions.[4] Careful consideration of the desired synthetic outcome, potential side reactions, and the compatibility of deprotection conditions with the overall synthetic scheme is paramount for the successful synthesis of glutamic acid-containing peptides.
References
- 1. Fmoc-Glu(OtBu)-OH [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-Protected Glutamic Acid Derivatives: A Comparative Analysis of Fmoc-Glu(OMe)-OH
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. Among these, protected amino acids are fundamental, and the choice of protecting group can significantly impact yield, purity, and the overall efficiency of peptide synthesis. This guide provides a comparative analysis of Fmoc-Glu(OMe)-OH, a commonly used glutamic acid derivative, with a focus on its certificate of analysis, performance in peptide synthesis, and comparison with a key alternative.
Certificate of Analysis: this compound Specifications
A Certificate of Analysis (CoA) provides a detailed summary of the quality and purity of a chemical product. While individual batch results may vary slightly, the following table summarizes the typical specifications for this compound based on data from multiple suppliers.[1][2][3][4][5]
| Parameter | Typical Specification | Analysis Method |
| Appearance | White to off-white powder | Visual |
| Molecular Formula | C₂₁H₂₁NO₆ | --- |
| Molecular Weight | 383.39 g/mol | Calculation |
| Purity | ≥97% to ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Enantiomeric Purity | ≥99.0% (L-form) | Chiral HPLC[6] |
| Melting Point | 110 - 120 °C | Melting Point Apparatus |
| Optical Rotation | [a]²⁰/D = -10 ± 2° (c=2 in MeOH) | Polarimetry |
| Storage | 2-8°C, sealed in dry conditions | --- |
Comparative Analysis: this compound vs. Fmoc-Glu(OtBu)-OH
In solid-phase peptide synthesis (SPPS), the choice of side-chain protecting group is critical.[7] For glutamic acid, two common derivatives are the methyl ester (OMe) and the tert-butyl ester (OtBu). The selection between these depends on the specific requirements of the synthesis strategy.
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Protecting Group | Methyl ester (-OMe) | tert-Butyl ester (-OtBu) |
| Cleavage Condition | Saponification (e.g., NaOH) or other ester hydrolysis methods. Not cleaved by standard TFA. | Trifluoroacetic acid (TFA) during final cleavage from the resin. |
| Orthogonality | Offers orthogonality to TFA-labile side-chain protecting groups and resins. | Cleaved simultaneously with other tBu-based protecting groups and cleavage from many common resins. |
| Primary Application | Useful for synthesizing peptides where the glutamic acid side-chain carboxyl group needs to remain protected after cleavage from the resin, or for on-resin cyclization. | Standard choice for routine solid-phase peptide synthesis where the glutamic acid side chain is deprotected during the final cleavage step.[8] |
| Solubility | Good solubility in common SPPS solvents. | Generally good solubility; can sometimes contribute to peptide aggregation in difficult sequences. |
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound or Fmoc-Glu(OtBu)-OH into a peptide sequence using manual or automated Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
SPPS resin (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-Collidine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.
-
Washing: The resin is thoroughly washed with DMF, DCM, and DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) for 1-5 minutes.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.
-
-
Washing: The resin is washed with DMF, DCM, and DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For peptides synthesized with Fmoc-Glu(OtBu)-OH, a standard cleavage cocktail containing Trifluoroacetic acid (TFA) will deprotect the glutamic acid side chain. For peptides with this compound, the methyl ester will remain intact under these conditions.
Visualizing the Workflow and Structures
To better illustrate the processes and molecules discussed, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 145038-50-2 | BroadPharm [broadpharm.com]
- 3. peptide.com [peptide.com]
- 4. This compound | 145038-50-2 [sigmaaldrich.com]
- 5. This compound - CAS:145038-50-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Glu(OtBu)-OH [cem.com]
Confirming Glutamic Acid Methyl Ester (Glu(OMe)) Incorporation: A Comparative Guide to Analytical Techniques
For researchers in drug development and peptide chemistry, verifying the precise incorporation of modified amino acids is a critical step in ensuring the synthesis of the intended molecule. This guide provides a comparative analysis of three primary analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation—for the confirmation of glutamic acid methyl ester (Glu(OMe)) incorporation into a peptide sequence.
Executive Summary
The confirmation of Glu(OMe) incorporation is most effectively achieved through a combination of Mass Spectrometry and NMR Spectroscopy. Mass Spectrometry provides a rapid and sensitive method to detect the mass shift associated with the methyl ester modification. NMR Spectroscopy offers detailed structural information, allowing for the unambiguous identification of the methyl group and its location within the peptide. While a classic protein sequencing technique, Edman Degradation is less suitable for confirming this specific side-chain modification.
Mass Spectrometry: The First Line of Verification
Mass spectrometry is a powerful tool for determining the molecular weight of a peptide and can readily detect the mass difference resulting from the incorporation of Glu(OMe) in place of glutamic acid (Glu).[1]
Key Principles:
-
Intact Mass Analysis: The molecular weight of the synthesized peptide is measured. The incorporation of Glu(OMe) instead of Glu results in a mass increase of 14.02 Da (daltons), corresponding to the addition of a methylene (B1212753) group (-CH2-).
-
Tandem Mass Spectrometry (MS/MS): To pinpoint the location of the modification, the peptide is fragmented, and the masses of the resulting fragment ions are measured.[1][2] The fragmentation pattern will reveal the sequence of the peptide and the specific residue carrying the +14.02 Da modification.[3][4]
Quantitative Data Summary
| Parameter | Expected Value for Peptide with Glu | Expected Value for Peptide with Glu(OMe) |
| Mass Shift (Da) | 0 | +14.02 |
| Precursor Ion (m/z) | [M+H]+ | [M+14.02+H]+ |
| Key Fragment Ions | b- and y-ions corresponding to the native sequence | b- or y-ions containing Glu(OMe) will show a +14.02 Da shift |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the peptide of interest from any impurities.
-
Mass Spectrometry (MS1): Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide.
-
Tandem Mass Spectrometry (MS2): Select the precursor ion corresponding to the peptide with the expected mass of the Glu(OMe) modification for fragmentation using collision-induced dissociation (CID) or a similar technique.
-
Data Analysis: Analyze the resulting MS/MS spectrum to sequence the peptide and confirm that the +14.02 Da mass shift is localized to the expected glutamic acid residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the peptide, making it an excellent method for the unambiguous confirmation of Glu(OMe) incorporation.[5]
Key Principles:
-
¹H NMR: The methyl ester group of Glu(OMe) will give rise to a characteristic singlet peak in the ¹H NMR spectrum, typically around 3.6-3.7 ppm.[6] The integration of this peak should correspond to three protons.
-
¹³C NMR: The carbon of the methyl ester group will have a distinct chemical shift in the ¹³C NMR spectrum, generally in the range of 51-53 ppm. The carbonyl carbon of the ester will also have a characteristic chemical shift.
-
2D NMR: Two-dimensional NMR experiments, such as COSY, TOCSY, and HSQC, can be used to correlate the methyl protons with the rest of the amino acid spin system, confirming its attachment to the glutamic acid side chain.
Quantitative Data Summary
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -OCH₃ (methyl ester) | ~3.6 - 3.7 (singlet) |
| ¹³C | -OC H₃ (methyl ester) | ~51 - 53 |
| ¹³C | C =O (ester carbonyl) | ~170 - 175 |
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum.
-
2D NMR Acquisition (Optional but Recommended): Perform 2D NMR experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC to confirm the connectivity of the methyl group to the glutamic acid side chain.
-
Data Analysis: Identify the characteristic signals for the methyl ester group and, if applicable, use 2D NMR data to trace the covalent bonding structure.
Edman Degradation: A Less Favorable Option
Edman degradation is a classic method for N-terminal sequencing of peptides.[7][8][9] It involves the sequential cleavage and identification of amino acids from the N-terminus.[10]
Limitations for Glu(OMe) Confirmation:
-
Side-Chain Modification: Edman degradation primarily identifies the 20 standard amino acids. While some modifications can be detected, it is not optimized for identifying side-chain modifications like methyl esters, especially when they are not at the N-terminus.[11]
-
Ambiguous Results: The phenylthiohydantoin (PTH) derivative of Glu(OMe) may not have a standard retention time in the HPLC analysis, leading to ambiguous or uninterpretable results.
-
N-terminal Blockage: If the Glu(OMe) is at the N-terminus, the modification could potentially interfere with the initial coupling reaction with phenyl isothiocyanate (PITC), although this is less likely for a side-chain ester.[7]
Due to these limitations, Edman degradation is not the recommended primary method for confirming the incorporation of Glu(OMe).
Comparative Analysis
| Feature | Mass Spectrometry | NMR Spectroscopy | Edman Degradation |
| Information Provided | Molecular weight, sequence, location of modification | Detailed 3D structure, unambiguous identification of functional groups | N-terminal amino acid sequence |
| Sensitivity | High (picomole to femtomole) | Low (milligram) | Moderate (picomole) |
| Speed | Fast | Slow | Moderate |
| Confirmation of Glu(OMe) | High confidence via mass shift | Unambiguous via chemical shifts and couplings | Low confidence, potentially misleading |
| Primary Application | Initial verification and localization of modification | Definitive structural confirmation | N-terminal sequencing of unmodified peptides |
Logical Workflow for Confirmation
The following diagram illustrates a recommended workflow for confirming the incorporation of Glu(OMe) in a peptide sequence.
Caption: A logical workflow for confirming Glu(OMe) incorporation.
Signaling Pathway Analogy for Method Selection
The choice of analytical technique can be viewed as a signaling pathway, where the initial question (Is Glu(OMe) incorporated?) triggers a cascade of analytical steps.
Caption: A decision pathway for selecting an analytical method.
Conclusion
For robust and reliable confirmation of Glu(OMe) incorporation in a peptide sequence, a two-pronged approach utilizing Mass Spectrometry and NMR Spectroscopy is recommended. Mass Spectrometry serves as an excellent initial screening tool to verify the correct mass and locate the modification, while NMR Spectroscopy provides the definitive structural evidence. Edman degradation, though valuable for traditional N-terminal sequencing, is not well-suited for this particular application. By employing the appropriate analytical strategies, researchers can proceed with confidence in the integrity of their synthesized peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Identification of related peptides through the analysis of fragment ion mass shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 6. L-Glutamic acid 5-methyl ester (1499-55-4) 1H NMR [m.chemicalbook.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Glutamic Acid Derivatives in Automated Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in automated peptide synthesis, the choice of protected amino acid building blocks is critical to achieving high yields and purity. This guide provides an objective comparison of the performance of Fmoc-Glu(OMe)-OH and its common alternatives, Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH, in automated solid-phase peptide synthesis (SPPS).
Performance Overview and Key Differences
The selection of a side-chain protecting group for glutamic acid in Fmoc-based automated peptide synthesis hinges on the desired synthetic strategy, particularly the final deprotection and any on-resin modifications. The tert-butyl (OtBu) ester is the most common choice due to its stability and ease of removal during the final cleavage from the resin. The methyl ester (OMe) offers a more acid-labile alternative, while the allyl ester (OAll) provides orthogonality for selective deprotection on the solid support.
Fmoc-Glu(OtBu)-OH is widely used for its robustness in standard Fmoc-SPPS protocols.[1] The OtBu group is stable to the piperidine (B6355638) treatment used for Nα-Fmoc deprotection and is efficiently removed by trifluoroacetic acid (TFA) during the final cleavage step.[2] This makes it a reliable choice for the synthesis of linear peptides without the need for side-chain modifications.
This compound serves as a more acid-sensitive protecting group compared to OtBu. While stable to piperidine, the methyl ester can be cleaved under milder acidic conditions than those required for OtBu removal. This property can be advantageous in specific synthetic designs, though it is less commonly used in standard automated synthesis protocols.
Fmoc-Glu(OAll)-OH is the preferred derivative when orthogonal deprotection of the glutamic acid side chain is necessary.[3][4] The allyl group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[4] It can be selectively removed on-resin using a palladium catalyst, allowing for subsequent modifications such as lactam bridge formation or side-chain labeling.[3][5]
Quantitative Data Presentation
| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Typical Crude Purity | Good to High | High | High (e.g., 80-87% reported for specific sequences)[3] |
| Overall Yield | Sequence-dependent | High | Good to High |
| Coupling Efficiency | Generally Good | High[1] | Good |
| Side Reaction Risk (Pyroglutamate Formation) | Moderate | Low to Moderate | Low to Moderate |
| Side-Chain Deprotection Condition | Mild Acidolysis | Strong Acidolysis (TFA) | Pd(0) Catalysis |
| Orthogonality | No | No | Yes[3] |
Experimental Protocols
The following are representative protocols for the use of each glutamic acid derivative in an automated peptide synthesizer.
Protocol 1: Standard Automated SPPS using Fmoc-Glu(OtBu)-OH or this compound
This protocol is suitable for most automated peptide synthesizers.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4-5 equivalents), a coupling reagent such as HBTU or HATU (3.9-4.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow to couple for 30-60 minutes.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v), for 2-3 hours.[3]
Protocol 2: Automated SPPS with On-Resin Orthogonal Deprotection of Fmoc-Glu(OAll)-OH
This protocol is designed for synthesizers capable of handling specialized reagents for orthogonal deprotection.
-
Peptide Synthesis: Synthesize the peptide chain following steps 1-6 of Protocol 1, incorporating Fmoc-Glu(OAll)-OH at the desired position.
-
Orthogonal Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (e.g., 0.03 M) in DCM and phenylsilane (B129415) (e.g., 0.75 M) in DCM.[7] This step is typically repeated multiple times for a total of 30-60 minutes.
-
Wash the resin extensively with DCM, DMF, and solutions containing a chelating agent like sodium diethyldithiocarbamate (B1195824) to remove palladium residues.[4]
-
-
Side-Chain Modification (Optional): Perform on-resin modifications such as lactamization or coupling of another molecule to the deprotected glutamic acid side chain.
-
Final Cleavage: Proceed with step 7 of Protocol 1 to cleave the peptide from the resin.
Mandatory Visualizations
General workflow for automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Workflow for orthogonal deprotection and side-chain modification of peptides containing Fmoc-Glu(OAll)-OH.
Side Reactions: Pyroglutamate (B8496135) Formation
A potential side reaction involving N-terminal glutamic acid is the formation of pyroglutamate, a cyclic lactam.[8][9] This can occur spontaneously, particularly under acidic or basic conditions, and can lead to truncated or modified peptides. The rate of pyroglutamate formation from an N-terminal glutamic acid is generally slower than from glutamine.[8] While specific comparative rates for -OMe, -OtBu, and -OAll protected glutamic acid are not extensively documented, the risk is present for all three, especially during prolonged exposure to deprotection or cleavage reagents. The use of optimized coupling and deprotection times can help minimize this side reaction.[10]
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. nbinno.com [nbinno.com]
- 3. cem.de [cem.de]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. kohan.com.tw [kohan.com.tw]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Proper Disposal of Fmoc-Glu(OMe)-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists in Drug Development
Fmoc-Glu(OMe)-OH (Nα-Fmoc-L-glutamic acid α-methyl ester) is an amino acid derivative widely used in peptide synthesis.[1][2] While the compound itself is not classified as hazardous, proper management of its disposal, along with waste generated during its use, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound and associated waste streams.
Immediate Safety and Handling
According to safety data sheets (SDS), this compound has no known physical or health hazards.[3] However, standard laboratory safety precautions should always be observed. In case of contact, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[3][4]
-
Skin Contact: Wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse eyes with water as a precaution. Remove any contact lenses.[4]
-
Ingestion: Rinse mouth with water.[4]
Personal protective equipment (PPE), including splash goggles, a full suit, a dust respirator, boots, and gloves, should be worn when handling significant quantities or in situations with a risk of dust generation.[5]
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₂₁NO₆ |
| Molecular Weight | 383.39 g/mol |
| CAS Number | 145038-50-2 |
| Appearance | White powder |
| Melting Point | 110 - 120 °C |
| Storage | Store at 0 - 8 °C |
Disposal of Unused or Expired this compound (Solid Waste)
While this compound itself is not considered toxic, it should be disposed of as chemical waste.[4] Do not dispose of it in the regular trash or down the drain.
Step-by-Step Disposal Procedure for Solid this compound:
-
Containerization: Place the solid this compound in a clearly labeled, sealed waste container designated for chemical waste.
-
Labeling: The label should include "Chemical Waste," the full chemical name "this compound," and any other information required by your institution's hazardous waste program.
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or equivalent hazardous waste management program.
Disposal of Waste from Experimental Use (Liquid and Solid Waste)
The primary concern with waste generated from the use of this compound, particularly in peptide synthesis, is the presence of hazardous solvents and reagents.
Liquid Waste Disposal
Liquid waste streams are generated during the cleavage of the Fmoc protecting group, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This resulting solution is considered hazardous waste.[6]
Step-by-Step Procedure for Liquid Waste Disposal:
-
Collection: Collect all liquid waste, including the filtrate and washes from the Fmoc deprotection step, in a dedicated and properly sealed hazardous waste container.[6]
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, for example, "Piperidine/DMF waste from Fmoc deprotection."[6]
-
Storage: Store the container in a designated hazardous waste area, ensuring it is segregated from incompatible materials.[6]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[6]
Contaminated Solid Waste Disposal
Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound or associated solvents are considered contaminated solid waste.[6]
Step-by-Step Procedure for Contaminated Solid Waste Disposal:
-
Collection: Place all contaminated solid waste into a designated, labeled container for solid hazardous waste.
-
Segregation: Keep this waste stream separate from non-contaminated lab trash.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Experimental Workflow and Disposal Decision Making
The following diagrams illustrate the general workflow for handling chemical waste in a laboratory setting and a decision-making process for proper disposal.
Caption: General workflow for laboratory chemical waste management.
Caption: Decision tree for this compound waste disposal.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound.[2] Waste disposal regulations vary by location, and it is the responsibility of the user to comply with all applicable federal, state, and local laws.[4][5]
References
Essential Safety and Operational Guide for Handling Fmoc-Glu(OMe)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Glu(OMe)-OH. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound and the solvents used in its handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or safety goggles[1] | Nitrile gloves[1] | Laboratory coat[1][2] | Recommended to handle in a chemical fume hood to avoid dust inhalation[3] |
| Handling in Solution (e.g., DMF, DCM) | Chemical splash goggles[1] | Nitrile gloves (double-gloving may be necessary for prolonged contact with solvents)[1] | Laboratory coat[1][2] | All work should be performed in a certified chemical fume hood[3] |
| Peptide Synthesis and Cleavage | Chemical splash goggles and a face shield[1] | Nitrile gloves (or other chemically resistant gloves appropriate for the reagents used)[1] | Laboratory coat[1][2] | All procedures must be carried out in a chemical fume hood[4] |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Handle in a well-ventilated area or chemical fume hood |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are typically -20°C for long-term storage and 0-8°C for shorter periods[5][6].
-
Ensure the container is tightly sealed.
2. Handling and Use (Experimental Protocol):
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace in a chemical fume hood.
-
Weighing: To minimize dust inhalation, weigh the solid this compound in a chemical fume hood[3]. Use weighing paper or a suitable container.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent (e.g., DMF, DCM) while stirring to avoid splashing. Be aware of the specific hazards associated with the chosen solvent.
-
Use in Solid-Phase Peptide Synthesis (SPPS): In SPPS, the Fmoc group is typically removed using a solution of piperidine (B6355638) in DMF[4][7][8]. This process should always be conducted in a chemical fume hood.
3. Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Unused or expired this compound should be treated as hazardous chemical waste[3].
-
Place the solid waste in a clearly labeled, sealed, and chemically compatible container[3].
-
Contaminated materials such as weighing paper, gloves, and pipette tips are also considered contaminated solid waste and should be collected in a designated hazardous waste container[3].
-
-
Liquid Waste:
-
Waste Management:
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
